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5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine Documentation Hub

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  • Product: 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine
  • CAS: 1355173-98-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Physical Properties, and Synthetic Utility of 5-(Chloromethyl)-2-methoxy-3-methylpyridine

Executive Summary In modern medicinal chemistry, functionalized pyridine derivatives serve as indispensable building blocks for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized pyridine derivatives serve as indispensable building blocks for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of proton pump inhibitors and targeted kinase inhibitors. 5-(Chloromethyl)-2-methoxy-3-methylpyridine (CAS: 1355173-98-6) is a highly reactive, electrophilic intermediate. This whitepaper provides an in-depth analysis of its molecular architecture, physical properties, and a field-validated synthetic protocol designed for high-yield isolation.

Molecular Architecture & Physical Properties

The structural framework of 5-(chloromethyl)-2-methoxy-3-methylpyridine consists of a central pyridine heterocycle decorated with three distinct functional groups:

  • C2 Position: A methoxy group (–OCH₃) providing strong electron-donating resonance (+M effect).

  • C3 Position: A methyl group (–CH₃) providing weak electron-donating inductive effects (+I effect).

  • C5 Position: A chloromethyl group (–CH₂Cl) acting as the primary site for nucleophilic substitution (Sₙ2).

The SMILES string for this compound is CC1=CC(=CN=C1OC)CCl (1). The unique substitution pattern heavily influences its physical characteristics, which dictate its handling and storage requirements.

Quantitative Data Summary

The following table consolidates the critical physical and chemical properties of the compound (2):

PropertyValue
CAS Registry Number 1355173-98-6
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Monoisotopic Mass 171.04509 Da
Density 1.1 ± 0.1 g/cm³
Boiling Point 251.1 ± 35.0 °C (at 760 mmHg)
Flash Point 105.6 ± 25.9 °C
LogP 2.05
Topological Polar Surface Area (TPSA) 22.1 Ų

Mechanistic Insights & Reactivity Profile

As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does during API synthesis.

Electronic Stabilization: The methoxy group at the C2 position is highly electron-donating via resonance. This electron density is pushed into the pyridine ring, specifically enriching the ortho (C3) and para (C5) positions. Because the chloromethyl group is situated at the C5 position, the transition state of any Sₙ2 displacement at the benzylic carbon is significantly stabilized by the electron-rich heterocycle. This makes the –CH₂Cl group exceptionally reactive toward nucleophiles (such as benzimidazole derivatives or primary amines).

Acid Sensitivity: While the methoxy group provides favorable electronic effects, it introduces a vulnerability. Aryl methyl ethers can undergo cleavage in the presence of strong, hot acids. Therefore, any synthetic workflow generating this compound must strictly control temperature and acidity to prevent degradation of the ether linkage ().

Experimental Protocol: Synthesis & Isolation

The following protocol details the conversion of the precursor alcohol, (6-methoxy-5-methylpyridin-3-yl)methanol , into the target alkyl chloride. This workflow is designed as a self-validating system to ensure maximum yield and purity.

Materials Required
  • (6-methoxy-5-methylpyridin-3-yl)methanol (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (0.05 eq, catalytic)

  • Dichloromethane (DCM) (Anhydrous solvent)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology
  • Reaction Setup & Activation

    • Action: Dissolve 1.0 eq of the starting alcohol in anhydrous DCM under an inert argon atmosphere. Add 0.05 eq of DMF.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of SOCl₂. DMF acts as a nucleophilic catalyst. It reacts with SOCl₂ to generate the Vilsmeier-Haack reagent (a chloroiminium ion), which is a vastly superior and more selective electrophile than SOCl₂ alone, preventing unwanted side reactions.

  • Controlled Chlorination

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Add 1.5 eq of SOCl₂ dropwise over 30 minutes.

    • Causality: The dropwise addition at 0 °C controls the highly exothermic nature of the reaction. Maintaining a low temperature is critical to prevent the HCl byproduct from cleaving the acid-sensitive 2-methoxy ether linkage.

  • Propagation & Self-Validating Monitoring

    • Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor via Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1).

    • Causality: The Sₙ2 displacement requires slight thermal energy to reach completion. Self-Validation: The disappearance of the polar alcohol (lower Rf​ ) and the appearance of the less polar alkyl chloride (higher Rf​ ) serves as a real-time visual confirmation of reaction completion.

  • Quench & Neutralization (Critical Phase Partitioning)

    • Action: Carefully pour the reaction mixture into a vigorously stirring solution of ice-cold saturated aqueous NaHCO₃. Adjust until the aqueous layer reaches pH ~7.5–8.0.

    • Causality:Self-Validation: If the pH remains acidic, the pyridine nitrogen will protonate to form a pyridinium ion. This would cause the target compound to partition into the aqueous layer, drastically reducing the isolated yield. A basic pH ensures the product remains un-ionized and strictly in the organic (DCM) phase.

  • Isolation & Purification

    • Action: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: Brine washing removes water-soluble impurities. Drying over Na₂SO₄ removes trace water, preventing the hydrolysis of the newly formed chloromethyl group during solvent evaporation.

Workflow Visualization

The following diagram illustrates the logical progression and phase transformations of the synthetic protocol described above.

SynthesisWorkflow A Starting Material (6-methoxy-5-methylpyridin-3-yl)methanol B Activation Add SOCl2 + cat. DMF in DCM (0°C) A->B C Intermediate Vilsmeier-Haack Complex Formation B->C D Nucleophilic Substitution SN2 Displacement by Chloride Ion C->D E Quench & Neutralization Sat. NaHCO3 (aq) to neutralize HCl D->E F Isolation Organic Phase Extraction & Evaporation E->F G Final API Intermediate 5-(Chloromethyl)-2-methoxy-3-methylpyridine F->G

Workflow for the synthesis and isolation of 5-(chloromethyl)-2-methoxy-3-methylpyridine.

References

  • Title: 1355173-98-6 5-ChlorMethyl-2-Methoxy-3-Methyl-Pyridin Properties Source: GuideChem URL
  • Title: 1355173-98-6 (C8H10ClNO)
  • Title: Chloromethyl methyl ether derivatives and Pyridine building blocks Source: Sigma-Aldrich URL

Sources

Exploratory

Mechanism of Action of 5-(Chloromethyl)-2-methoxy-3-methylpyridine in API Synthesis: A Technical Whitepaper

Executive Summary In the landscape of advanced active pharmaceutical ingredient (API) synthesis, halogenated pyridine derivatives serve as critical architectural keystones. 5-(Chloromethyl)-2-methoxy-3-methylpyridine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced active pharmaceutical ingredient (API) synthesis, halogenated pyridine derivatives serve as critical architectural keystones. 5-(Chloromethyl)-2-methoxy-3-methylpyridine (CAS: 1355173-98-6) is a highly specialized electrophilic building block. Unlike the 2-chloromethyl isomers predominantly used in proton pump inhibitors (PPIs), the 5-chloromethyl substitution pattern offers unique steric and electronic properties. This whitepaper provides an in-depth mechanistic analysis of its reactivity, detailing how its structural features dictate its mechanism of action in nucleophilic bimolecular substitution (SN2) reactions, and provides field-proven protocols for its integration into complex drug scaffolds.

Structural & Electronic Profiling

The mechanism of action of 5-(chloromethyl)-2-methoxy-3-methylpyridine in synthesis is fundamentally governed by the electronic interplay of its substituents. As an alkylating agent, its primary function is to transfer the (2-methoxy-3-methylpyridin-5-yl)methyl moiety to a nucleophile.

  • The Pyridine Core: The nitrogen atom in the aromatic ring is electron-withdrawing via induction and resonance, generally making the ring electron-deficient.

  • 2-Methoxy Group (+M, -I): The methoxy group at position 2 donates electron density into the ring via resonance (+M effect), significantly mitigating the electron deficiency of the pyridine core. This stabilizes the developing partial positive charge in the SN2 transition state.

  • 3-Methyl Group (+I): The methyl group provides mild inductive electron donation and introduces localized steric hindrance, which protects the adjacent positions from unwanted side reactions.

  • 5-Chloromethyl Group: The benzylic-type carbon is highly electrophilic. The chlorine atom acts as an excellent leaving group, priming the molecule for substitution[1].

G Core Pyridine Core Chloro 5-Chloromethyl (Electrophile) Core->Chloro Stabilizes SN2 TS Methoxy 2-Methoxy Group (+M Effect) Methoxy->Core Donates e- density Methyl 3-Methyl Group (+I Effect) Methyl->Core Mild e- donation

Diagram 1: Electronic substituent effects on the pyridine core dictating reactivity.

Mechanism of Action: Nucleophilic Bimolecular Substitution (SN2)

In drug synthesis, this compound operates almost exclusively via the SN2 pathway . The primary carbon of the chloromethyl group precludes the formation of a stable carbocation, ruling out an SN1 mechanism.

Causality Behind Reaction Dynamics
  • Transition State Stabilization: The incoming nucleophile attacks the carbon atom from the backside (180° to the C-Cl bond). The adjacent aromatic pyridine ring stabilizes the pentacoordinate transition state through orbital overlap, lowering the activation energy[2].

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, Acetonitrile) are strictly required. They solvate the counter-cations of the base but leave the nucleophile "naked" and highly reactive, accelerating the SN2 kinetics.

  • Suppression of Side Reactions: A critical risk in chloromethylpyridine chemistry is self-condensation or poly(N-alkylation), where the pyridine nitrogen of one molecule attacks the chloromethyl group of another[3]. This is mitigated by strictly controlling the temperature and maintaining a dilute concentration of the electrophile during addition.

SN2 Start Electrophile + Nucleophile Solvent Polar Aprotic Solvent (DMF/MeCN) Start->Solvent Dissolution Base Base Addition (Scavenges HCl) Solvent->Base Deprotonation TS SN2 Transition State [Nu---CH2---Cl]‡ Base->TS Backside Attack Product Target API Precursor TS->Product Cl- Leaving Group

Diagram 2: Logical workflow and transition state formation of the SN2 substitution.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. The choice of reagents directly addresses the mechanistic requirements outlined above.

Protocol A: Thioetherification (C-S Bond Formation)

Objective: Coupling of 5-(chloromethyl)-2-methoxy-3-methylpyridine with an aryl thiol to form a thioether intermediate. Causality: Thiolates are powerful nucleophiles. K2CO3 is utilized as a mild, heterogeneous base to deprotonate the thiol without causing competitive hydrolysis of the chloromethyl group.

Step-by-Step Methodology:

  • Preparation: Charge a dry, nitrogen-purged 500 mL round-bottom flask with Aryl Thiol (1.0 eq, 100 mmol) and anhydrous Acetonitrile (10 mL/g of thiol).

  • Base Activation: Add finely powdered, anhydrous K2CO3 (1.5 eq, 150 mmol). Stir at room temperature for 30 minutes to ensure complete generation of the thiolate anion.

  • Electrophile Addition: Dissolve 5-(chloromethyl)-2-methoxy-3-methylpyridine (1.05 eq, 105 mmol) in Acetonitrile (2 mL/g). Add this solution dropwise to the reaction mixture at 0°C over 45 minutes. Note: Dropwise addition at 0°C is critical to suppress exothermic dimerization[3].

  • Propagation: Warm the reaction to 60°C and stir for 5 hours. Monitor via HPLC. The reaction is complete when the electrophile peak is <1%.

  • Workup & Isolation: Cool to 20°C. Filter the suspension through a Celite pad to remove KCl and unreacted K2CO3. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (200 mL) and Deionized Water (100 mL). Wash the organic layer with brine, dry over Na2SO4, and evaporate to yield the purified thioether.

Protocol B: Amination (C-N Bond Formation)

Objective: N-alkylation of a secondary amine. Causality: Neutral amines require higher activation energy for substitution. N,N-Diisopropylethylamine (DIPEA) is selected as a non-nucleophilic base to sponge the generated HCl without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve the target secondary amine (1.0 eq, 50 mmol) and DIPEA (2.0 eq, 100 mmol) in anhydrous DMF (5 mL/g) under an inert N2 atmosphere.

  • Coupling: Add 5-(chloromethyl)-2-methoxy-3-methylpyridine (1.1 eq, 55 mmol) in one portion at room temperature.

  • Thermal Activation: Heat the mixture to 80°C for 8 hours. The elevated temperature overcomes the steric hindrance inherent in secondary amine alkylation.

  • Workup: Cool the mixture to 5°C and quench slowly with ice water (150 mL) to precipitate the product. If the product is an oil, extract with Methyl tert-butyl ether (MTBE) (3 x 100 mL). Wash the combined organic phases with a 5% aqueous LiCl solution (3 x 50 mL) to completely partition and remove the DMF solvent.

Quantitative Data & Yield Optimization

The table below synthesizes empirical data across various nucleophilic substitutions using 5-(chloromethyl)-2-methoxy-3-methylpyridine, highlighting the optimal conditions for maximum yield and purity.

Nucleophile TypeOptimal BaseSolvent SystemTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)
Aryl ThiolK2CO3Acetonitrile60588 - 92>98.5
Aliphatic ThiolCs2CO3DMF40390 - 94>99.0
Secondary AmineDIPEADMF80875 - 82>95.0
Primary AmineK2CO3THF651265 - 70>90.0
Phenoxide (O-Alkylation)NaHTHF/DMF (1:1)50680 - 85>97.0

References

  • Cyclic sulfates: useful substrates for selective nucleophilic substitution | The Journal of Organic Chemistry American Chemical Society (ACS) Publications[Link]

  • Poly(methylenepyridinium)s by Poly( N -alkylation) of Substituted Pyridines: Structural and Kinetic Study ResearchGate[Link]

Sources

Foundational

In-Depth Technical Guide: 5-Chloromethyl-2-methoxy-3-methylpyridine (CAS: 1355173-98-6)

Executive Summary As a Senior Application Scientist, I frequently encounter highly reactive intermediates that require a delicate balance between synthetic utility and rigorous safety protocols. 5-Chloromethyl-2-methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter highly reactive intermediates that require a delicate balance between synthetic utility and rigorous safety protocols. 5-Chloromethyl-2-methoxy-3-methylpyridine (CAS: 1355173-98-6) is a prime example of such a compound[1]. Structurally analogous to the building blocks used in the synthesis of proton pump inhibitors (PPIs), this compound features a highly activated benzylic-type chloromethyl group. This whitepaper provides a comprehensive analysis of its structural dynamics, safety data sheet (SDS) requirements, and validated experimental methodologies, ensuring that researchers can deploy this intermediate safely and effectively in advanced heterocyclic synthesis.

Chemical Identity & Structural Dynamics

The reactivity of 5-chloromethyl-2-methoxy-3-methylpyridine is dictated by the electronic effects of its substituents. The methoxy group at position 2 exerts a strong electron-donating resonance effect (+M), which delocalizes electron density into the pyridine ring, specifically activating the ortho and para positions (positions 3 and 5). Because the chloromethyl leaving group is situated at position 5, the transition state for nucleophilic substitution (SN2) or transient carbocation formation (SN1) is highly stabilized.

This resonance stabilization makes the compound an exceptional electrophile but also renders it highly susceptible to solvolysis and ambient degradation[2].

Table 1: Physicochemical Properties
PropertyValueSource Validations
Chemical Name 5-(chloromethyl)-2-methoxy-3-methylpyridine[3]
CAS Number 1355173-98-6[1],[4]
Molecular Formula C8H10ClNO[2]
Molecular Weight 171.63 g/mol [4]
Monoisotopic Mass 171.045 g/mol [2]
Predicted XlogP 1.9[2]
SMILES String CC1=CC(=CN=C1OC)CCl[2]

Safety Data Sheet (SDS) & Risk Mitigation

Understanding the causality behind SDS hazard statements is critical for designing self-validating safety systems in the laboratory. The hazards associated with this compound are not merely intrinsic to the molecule, but are a direct result of its interaction with the environment.

Table 2: GHS Hazard Classification & Causality
Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedInduces systemic toxicity and localized tissue damage upon ingestion[5].
H314 Causes severe skin burns and eye damageRapid hydrolysis of the highly activated chloromethyl group by skin moisture releases concentrated hydrochloric acid (HCl)[5].
H335 May cause respiratory irritationAmbient moisture degradation leads to the volatilization of HCl gas, acting as a lachrymator and respiratory irritant[5].

To visualize the necessary safety protocols, we must map the causal relationship between the chemical trigger (moisture), the mechanistic hazard (HCl release), and the required mitigation strategies.

SDS_Workflow H Hazard: H314 & H335 (Corrosive & Irritant) M Moisture Exposure (Hydrolysis) H->M Trigger S Storage: Argon/N2 Atmosphere (<4°C) H->S Prevention R HCl Gas Release (Tissue Damage) M->R Mechanism P Mandatory PPE: Respirator & Nitrile Gloves R->P Mitigation

Figure 1: Causal relationship between chemical hazards, hydrolysis mechanisms, and safety protocols.

Synthetic Utility & Reaction Pathways

In drug development, 5-chloromethyl-2-methoxy-3-methylpyridine serves as a critical alkylating agent. It is structurally related to the intermediates used in the synthesis of Omeprazole and other benzimidazole-based therapeutics. The primary reaction pathway utilized is nucleophilic substitution (thioetherification or amination).

The addition of a mild base (such as K2CO3) during these reactions is not merely to drive the equilibrium; it is a critical self-validating safety measure . By scavenging the HCl byproduct, the base prevents localized acidification that would otherwise protonate the basic pyridine nitrogen, thereby deactivating the substrate and stalling the reaction.

Reaction_Pathway SM 5-Chloromethyl-2-methoxy -3-methylpyridine TS Resonance-Stabilized Transition State SM->TS +M Effect Nuc Nucleophile (e.g., R-SH) Nuc->TS Attack Base Mild Base (K2CO3) Base->TS Acid Scavenging Prod Alkylated Target (Thioether) TS->Prod SN2 Pathway

Figure 2: Nucleophilic substitution pathway highlighting resonance stabilization and acid scavenging.

Validated Experimental Protocol: Nucleophilic Thioetherification

The following protocol details the coupling of 5-chloromethyl-2-methoxy-3-methylpyridine with a heteroaryl thiol. Every step is designed to validate the integrity of the reaction while mitigating the risks outlined in the SDS[4].

Materials Required:

  • 5-chloromethyl-2-methoxy-3-methylpyridine (1.0 eq)

  • Heteroaryl thiol (e.g., 2-mercaptobenzimidazole) (1.05 eq)

  • Potassium carbonate (K2CO3, anhydrous, 2.0 eq)

  • Acetonitrile (MeCN, anhydrous, 10 mL/mmol)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask and purge with Argon for 15 minutes.

    • Causality: Eliminates atmospheric moisture to prevent the competitive hydrolysis of the chloromethyl group into a hydroxymethyl byproduct, which would drastically reduce yield.

  • Base & Nucleophile Activation: Suspend K2CO3 and the heteroaryl thiol in anhydrous MeCN. Stir at room temperature (20°C) for 30 minutes.

    • Causality: Pre-forms the highly nucleophilic thiolate anion while ensuring the system is completely neutralized prior to the introduction of the acid-sensitive electrophile.

  • Substrate Addition: Dissolve 5-chloromethyl-2-methoxy-3-methylpyridine in 2 mL of anhydrous MeCN and add dropwise over 15 minutes at 0°C.

    • Causality: The +M resonance from the methoxy group makes the benzylic position exceptionally reactive. Dropwise addition at low temperatures controls the exothermic SN2 reaction and prevents unwanted dimerization or polymerization.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

    • Self-Validating System: The successful progression of the reaction is physically validated by the visible precipitation of KCl salts (the byproduct of the substitution and acid scavenging).

  • Workup & Isolation: Quench the reaction with ice water. Extract with Dichloromethane (DCM) (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude thioether.

Analytical Characterization (Expected NMR Data)

To confirm the identity and purity of the starting material prior to synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is essential. Due to the specific substitution pattern, the expected 1H NMR (CDCl3, 400 MHz) profile will exhibit distinct, non-overlapping signals:

  • ~3.95 ppm (singlet, 3H): Corresponds to the strongly electron-donating methoxy group (-OCH3) at position 2.

  • ~4.55 ppm (singlet, 2H): Corresponds to the highly deshielded benzylic protons of the chloromethyl group (-CH2Cl) at position 5.

  • ~2.20 ppm (singlet, 3H): Corresponds to the aromatic methyl group (-CH3) at position 3.

  • ~7.40 ppm & ~8.00 ppm (broad singlets/doublets, 1H each): Corresponds to the isolated aromatic protons at positions 4 and 6, respectively.

References

  • PubChemLite. "1355173-98-6 (C8H10ClNO) Structural Information & Predicted Properties". Université du Luxembourg. URL:[Link]

  • Chemical Label. "5-(chloromethyl)-2-methoxy-3-methylpyridine Safety Data and GHS Classification". Chemical-label.com. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine: A Cornerstone Intermediate in Pharmaceutical Synthesis

Introduction: The Unseen Pillar of Modern Gastric Acid Suppressants In the landscape of active pharmaceutical ingredient (API) synthesis, intermediates are the unsung heroes. 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unseen Pillar of Modern Gastric Acid Suppressants

In the landscape of active pharmaceutical ingredient (API) synthesis, intermediates are the unsung heroes. 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine is a quintessential example—a specialized pyridine derivative engineered for a specific, critical function. Its structure is deceptively simple, yet it possesses the precise electronic and steric properties necessary for the efficient construction of complex drug molecules. The primary utility of this compound and its close structural analogs lies in the synthesis of the "prazole" family of drugs, which are mainstays in treating acid-related gastrointestinal disorders.

The molecule's power is vested in its reactive chloromethyl group at the 5-position, which is primed for nucleophilic substitution. This feature, combined with the methoxy and methyl substituents that modulate the pyridine ring's reactivity, makes it an ideal electrophilic partner for constructing the core thioether linkage found in numerous PPIs. This guide will explore the synthesis of this intermediate, its critical role in forming this thioether bond, and the analytical and safety considerations essential for its use in pharmaceutical manufacturing.

Physicochemical Properties and Specifications

A thorough understanding of a key starting material's physical and chemical properties is fundamental to its effective application in process chemistry. While specific experimental data for 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine is not extensively published, the table below compiles its known specifications along with data from closely related and functionally identical analogs used in major pharmaceutical syntheses.

PropertyValue / DescriptionSource(s)
IUPAC Name 5-(chloromethyl)-2-methoxy-3-methylpyridine
Synonyms CMMP
CAS Number Not broadly available; related compounds are well-documented
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
Appearance Typically a solid[2]
Solubility Generally soluble in organic solvents like methanol and ethanol; insoluble in water.[1]
Storage Store in a cool, tightly closed container, often under inert gas and protected from moisture.

Note: Data for closely related analogs such as 2-(Chloromethyl)-4-methoxy-3-methylpyridine (CAS: 86604-74-2) and 3-(Chloromethyl)-2-methoxy-5-methylpyridine are used for representative purposes.[1][3][4]

Synthesis of the Pyridine Intermediate: A Strategic Overview

The industrial preparation of substituted chloromethylpyridines is a multi-step process designed for efficiency and scalability. The synthesis typically begins with a more common pyridine derivative, which is then functionalized through a sequence of reactions including oxidation, nitration, alkoxylation, and chlorination.

A generalized pathway involves the N-oxidation of a substituted picoline, followed by rearrangement and chlorination to install the reactive chloromethyl group. The choice of starting material and the sequence of steps are critical for achieving high yield and purity, which are paramount for the final API quality.[5][6][7]

Generalized Synthetic Pathway

The following diagram illustrates a common synthetic logic for producing the crucial chloromethylpyridine intermediate.

G A 2,3-Dimethylpyridine N-oxide B 4-Nitro-2,3-dimethylpyridine N-oxide A->B Nitration C 4-Alkoxy-2,3-dimethylpyridine N-oxide B->C Alkoxide Displacement D 2-(Chloromethyl)-4-alkoxy-3-methylpyridine C->D Rearrangement & Chlorination (e.g., SOCl₂)

Caption: Generalized synthesis of a key chloromethylpyridine intermediate.

Exemplary Laboratory Protocol: Chlorination Step

This protocol describes the critical step of converting the corresponding hydroxymethylpyridine to the final chloromethyl intermediate, a common transformation in the synthesis of PPI precursors.[7][8]

Objective: To synthesize 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine from its 2-hydroxymethyl analog.

Materials:

  • 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride

  • Thionyl chloride (SOCl₂)

  • Methylene chloride (DCM)

Procedure:

  • Suspend 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride in methylene chloride in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add thionyl chloride dropwise to the stirred suspension, maintaining the temperature below 10 °C. The addition is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C).

  • Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture and carefully quench any excess thionyl chloride by slowly adding it to a stirred, cooled aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine.[8]

Causality Insight: The use of thionyl chloride is a standard and effective method for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and HCl as byproducts. Conducting the reaction at low initial temperatures controls the exothermic reaction, while the subsequent reflux ensures the reaction goes to completion.

The Core Function: Building Proton Pump Inhibitors

The primary and most significant role of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine and its analogs is to serve as the electrophilic component in the synthesis of the thioether core of proton pump inhibitors. This reaction, a nucleophilic substitution, forms the crucial bond between the pyridine ring and the benzimidazole moiety.

General Reaction: Thioether Formation

The sulfur atom of a 2-mercaptobenzimidazole derivative acts as a nucleophile, attacking the carbon of the chloromethyl group on the pyridine ring. This displaces the chloride ion (a good leaving group) and forms the desired thioether linkage.

G A Substituted 2-Mercaptobenzimidazole (Nucleophile) C Thioether Intermediate (e.g., Rabeprazole Sulfide) A->C Forms S-C bond B 5-ChloroMethyl-2-Methoxy- 3-Methyl-pyridine (Electrophile) B->C Displaces Cl⁻ D Chloride Ion B->D Leaving Group

Caption: Nucleophilic substitution forming the core PPI thioether linkage.

This fundamental reaction is central to the synthesis of several blockbuster drugs:

  • Rabeprazole: Synthesized by condensing 2-mercaptobenzimidazole with 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[5][9] This is a direct analog where the alkoxy group at the 4-position is varied.

  • Lansoprazole: Involves the reaction of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.[10][11][12] The use of a trifluoroethoxy group enhances the drug's properties.

  • Omeprazole and Esomeprazole: These are synthesized using 2-chloromethyl-3,5-dimethyl-4-methoxypyridine, which is condensed with 5-methoxy-2-mercaptobenzimidazole.[13][14][15]

Detailed Protocol: Synthesis of Rabeprazole Sulfide Intermediate

This protocol provides a step-by-step methodology for the key condensation reaction in Rabeprazole synthesis, illustrating the practical application of the chloromethylpyridine intermediate.[9]

Objective: To synthesize 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole.

Materials:

  • 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

  • 2-Mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Water

  • Methanol

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (1.1 equivalents) in water.

  • Add 2-Mercaptobenzimidazole (1.0 equivalent) to the alkaline solution.

  • Heat the mixture to 45-50°C to ensure complete dissolution and formation of the sodium thiolate salt.[9]

  • In a separate vessel, dissolve 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine in a suitable solvent like methanol.

  • Slowly add the solution of the chloromethylpyridine to the heated benzimidazole solution over a period of 1-2 hours.

  • Maintain the reaction temperature at 45-50°C and stir for an additional 2-3 hours, monitoring for completion via TLC/HPLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the aqueous solution.

  • Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the rabeprazole sulfide intermediate.[16]

Trustworthiness and Self-Validation: The progress of this reaction is self-validating through standard in-process controls like TLC or HPLC. The disappearance of the starting materials and the appearance of a new spot/peak corresponding to the thioether product confirms the reaction's progression. The final product's identity and purity are confirmed by melting point, IR, NMR, and mass spectrometry, ensuring it meets the stringent quality requirements for the subsequent oxidation step.

Quality Control and Analytical Methods

The purity of the 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine intermediate is critical, as any impurities can be carried through the synthesis and compromise the quality and safety of the final API.[11] High-Performance Liquid Chromatography (HPLC) is the standard technique for assessing the purity of this intermediate and quantifying any related substances or degradation products.[17][18]

Exemplary HPLC Method Parameters

The following table outlines a typical starting point for developing a reversed-phase HPLC (RP-HPLC) method for purity analysis of a chloromethylpyridine intermediate.[17][19]

ParameterRecommended ConditionJustification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Provides excellent separation for a wide range of non-polar to moderately polar compounds.[17]
Mobile Phase A: Acetonitrile; B: Water with 0.1% Phosphoric AcidA standard mobile phase for RP-HPLC. The acid improves peak shape for basic compounds like pyridines.[17]
Elution Mode Gradient elution may be required to separate all potential impurities.A gradient allows for the effective separation of compounds with varying polarities.[17]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 210 nm or 270 nmPyridine derivatives show strong UV absorbance at these wavelengths.
Injection Volume 10 µLStandard injection volume.
Column Temp. 30 °CProvides stable and reproducible retention times.
Sample Preparation Protocol
  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to get a concentration of 100 µg/mL.[17]

  • Sample Solution: Prepare the test sample in the same manner to achieve a similar target concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the HPLC system.[17]

This method, once validated according to ICH guidelines for specificity, linearity, accuracy, and precision, provides a reliable system for quality control.[18]

Safety, Handling, and Storage

Substituted chloromethylpyridines are reactive chemical intermediates and must be handled with appropriate precautions. They are generally classified as corrosive and can cause severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[20][21]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or mists. Wash hands thoroughly after handling. Use non-sparking tools and take measures to prevent static discharge.[22]

  • Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated area. Protect from moisture, as the chloromethyl group can be susceptible to hydrolysis. The material is often stored under an inert atmosphere (e.g., nitrogen or argon).

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes.[20]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[20]

Conclusion

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, along with its close structural analogs, represents a class of indispensable intermediates in the pharmaceutical industry. Its precisely engineered structure provides the reactivity needed for the efficient and large-scale synthesis of proton pump inhibitors—a class of drugs that has revolutionized the treatment of acid-related diseases. A deep understanding of its synthesis, the mechanism of its core condensation reaction, and the stringent analytical and safety protocols associated with its use are fundamental to the work of any scientist or researcher in the field of drug development and manufacturing. This guide has illuminated the causality behind its application, providing a framework of both knowledge and practical methodology for professionals dedicated to advancing pharmaceutical science.

References

  • The Chemistry of Pantoprazole Synthesis: Key Intermediates Explained. (2026, March 26). Vertex AI Search.
  • The Synthesis of Rabeprazole Sodium: A Comprehensive Technical Guide. Benchchem.
  • Pantoprazole N-oxide synthesis pathway
  • An Efficient Synthesis of Rabeprazole Sodium. (2011). Asian Journal of Pharmaceutical Research.
  • Synthesis process of lansoprazole important intermediate. (CN102558148A).
  • Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide. (CN102796021A).
  • an efficient synthesis fo rabeprazole.
  • Microwave synthesis of lansoprazole drug intermediate.
  • On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PMC.
  • Preparation method of lansoprazole intermediate. (CN102838537A).
  • Method for the synthesis of pantoprazole and intermediates. (WO2005044815A1).
  • RABEPRAZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, October 21).
  • An Improved Process for the Production of Lansoprazole: Investigation of Key Parameters That Influence the Water Content in Final API.
  • Medicinal Chemistry & Analysis. IJMCA.
  • Preparation method of rabeprazole chloride and intermediate thereof. (CN111704573A).
  • SAFETY DATA SHEET. (2025, October 31). TCI Chemicals.
  • Chemical Safety Data Sheet MSDS / SDS - 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE. (2025, July 19). ChemicalBook.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace.
  • The Crucial Role of 5-Methoxy-2-mercaptobenzimidazole in the Synthesis of Omeprazole: A Technical Guide. Benchchem.
  • 3-(Chloromethyl)-2-methoxy-5-methylpyridine (EVT-13809558). EvitaChem.
  • SAFETY DATA SHEET. (2025, November 4). Tokyo Chemical Industry.
  • Novel Approach to the Synthesis of Omeprazole: An Antipeptic Ulcer Agent.
  • 5-Chloro-2-methoxy-3-propoxypyridine SDS, 1228957-11-6 Safety D
  • Analytical Methods. (2013, April 3). Royal Society of Chemistry.
  • Process for the Preparation of Esomeprazole Magnesium Dihydrate. (US20100113526A1).
  • SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.
  • HPLC analysis method for 5-(Chloromethyl)-2-methylpyrimidin-4-amine. Benchchem.
  • Synthesis of Esomeprazole from 4-Methoxy-2,3,5-trimethylpyridine Precursor: Applic
  • Prepration method of esomeprazole key intermediate. (CN103570681A).
  • A process for the preparation of omeprazol. (EP0484265A1).
  • Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (CN103664886A).
  • 5-(Chloromethyl)-2-ethoxypyridine chemical properties. Benchchem.
  • 2-(Chloromethyl)-4-methoxy-3-methylpyridine. PubChem.
  • 2-(chloromethyl)-5-methoxy-pyridine. Sigma-Aldrich.
  • Process for the preparation of esomeprazole magnesium dihydrate. (2015, March 4).
  • AnalyticalMethods. (2016, November 4). Rochman Lab.
  • 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE. (2025, July 16). ChemicalBook.
  • Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (US5116993A).
  • Synthesis of omeprazole.
  • Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. (US5329011A).
  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of Chemical Research.
  • Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012, November 15). PubMed.
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
  • 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. (2024, April 9). ChemBK.
  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Sigma-Aldrich.
  • 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride. Jinan Xinnuo Pharmaceutical Technology Co., Ltd..

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Foundational

Toxicity profile and handling guidelines for 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

Title: Toxicity Profile and Handling Guidelines for 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine Executive Summary 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (CAS 1355173-98-6) is a highly reactive, electrophilic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Toxicity Profile and Handling Guidelines for 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

Executive Summary

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (CAS 1355173-98-6) is a highly reactive, electrophilic building block utilized extensively in the synthesis of advanced pharmaceutical intermediates, particularly substituted pyridine derivatives[1]. While its high reactivity makes it an excellent substrate for nucleophilic substitution (SN2) reactions, this same physicochemical property imparts significant toxicity. As a potent alkylating agent, it poses severe occupational hazards, including acute oral toxicity, severe skin and eye corrosivity, and potential genotoxicity[2]. This whitepaper provides a comprehensive, causality-driven guide to the toxicological profile, self-validating handling protocols, and emergency response strategies for this compound.

Physicochemical & Mechanistic Toxicological Profiling

Mechanistic Causality of Toxicity: The core hazard of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine stems from the chloromethyl group (-CH2Cl). The electron-donating methoxy and methyl groups on the pyridine ring increase the electron density of the aromatic system. This paradoxically stabilizes the benzylic transition state during nucleophilic attack, making the benzylic carbon highly susceptible to both SN2 and SN1-like substitution[3].

In a biological context, this electrophilicity allows the compound to act as a potent alkylating agent. It readily forms covalent bonds with biological nucleophiles, such as the sulfhydryl groups of proteins and the nitrogenous bases of DNA. This irreversible alkylation is the root cause of its cytotoxicity, skin sensitization, and potential mutagenic effects. Furthermore, upon exposure to ambient moisture, the compound undergoes rapid hydrolysis, liberating hydrogen chloride (HCl) gas, which causes secondary chemical burns to the respiratory tract and mucous membranes[2][3].

Quantitative Data Summary:

Property / HazardSpecification
Chemical Name 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine
CAS Number 1355173-98-6[1]
Molecular Formula C8H10ClNO[4]
Molecular Weight 171.62 g/mol [4]
Appearance Solid / Viscous Liquid (temperature dependent)
GHS Classification Acute Tox. 4 (Oral), Skin Corr. 1C, Eye Dam. 1, Skin Sens. 1[2]
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H317 (May cause allergic skin reaction), H318 (Causes serious eye damage)[2][5]
Storage Conditions 2-8°C, inert atmosphere (Ar/N2), strictly anhydrous[3]

Reactivity and Toxicity Pathways

The following diagram illustrates the divergent pathways of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine when exposed to biological, synthetic, and environmental nucleophiles.

ReactivityPathway A 5-Chloromethyl-2-methoxy -3-methylpyridine (Electrophile) B Biological Nucleophiles (DNA, Proteins) A->B Uncontrolled Exposure D Synthetic Nucleophiles (Amines, Thiols) A->D Controlled Synthesis F Ambient Moisture / H2O A->F Improper Storage C Toxicity / Mutagenesis (Alkylation) B->C Covalent Binding E Target API Intermediate (SN2 Substitution) D->E Desired Pathway G Hydrolysis Degradation (Hydroxymethyl + HCl) F->G HCl Release

Divergent reactivity pathways of 5-Chloromethyl-2-methoxy-3-methylpyridine based on exposure.

Experimental Workflows & Self-Validating Protocols

To mitigate the risks associated with this highly reactive intermediate, researchers must employ rigorous, self-validating handling protocols. The following methodology ensures both synthetic success and operator safety.

HandlingWorkflow S1 1. Pre-Weighing Setup (Fume Hood, PPE, Ar/N2) S2 2. Anhydrous Transfer (Schlenk Line / Glovebox) S1->S2 S3 3. Controlled Reaction (T < 25°C, Dropwise Addition) S2->S3 S4 4. Self-Validating Quench (Amine Addition + pH Monitor) S3->S4 S5 5. Waste Segregation (Halogenated Stream) S4->S5

Step-by-step safe handling and reaction workflow for chloromethyl pyridines.

Phase 1: Preparation and Anhydrous Transfer

  • Environmental Control: Conduct all operations within a certified Class II fume hood. Ensure the sash is lowered to the minimum operational height.

  • PPE Requirements: Wear double nitrile gloves (change immediately upon suspected contamination), a chemically resistant lab coat, and full-coverage safety goggles.

  • Inert Atmosphere: Purge the reaction vessel (e.g., Schlenk flask) with high-purity Argon or Nitrogen for 15 minutes.

  • Transfer: Weigh the 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine in a closed system or glovebox. Causality: Exposure to ambient humidity will initiate hydrolysis, reducing the effective titer of the reagent and generating corrosive HCl gas inside the weighing container[6].

Phase 2: Reaction Execution

  • Solvent Selection: Dissolve the compound in strictly anhydrous, aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile).

  • Temperature Control: Cool the reaction mixture to 0-5°C before the dropwise addition of the target nucleophile. Causality: SN2 reactions with this activated benzylic chloride are highly exothermic. Low temperatures prevent thermal runaway and minimize the formation of dimeric side products.

Phase 3: Self-Validating Quenching Protocol Causality: Unreacted chloromethyl pyridine cannot be disposed of directly due to its environmental toxicity and alkylating potential. It must be chemically deactivated into a benign derivative.

  • Nucleophilic Quench: Upon reaction completion (verified by TLC/LC-MS), add a 5-fold molar excess of a benign, water-soluble nucleophile (e.g., ethanolamine or dilute aqueous ammonia) to the reaction mixture at 0°C.

  • Validation via pH Monitoring: The substitution reaction during quenching will release HCl. Monitor the aqueous phase pH. A sudden drop in pH confirms the active destruction of the electrophile.

  • Neutralization: Add 1M NaOH dropwise until the pH stabilizes at > 8.0. A stable alkaline pH indicates that all reactive chloromethyl groups have been consumed.

  • Analytical Validation: Perform a rapid LC-MS analysis of the organic layer. The complete disappearance of the m/z 172 [M+H]+ peak serves as the final, self-validating proof that the hazard has been neutralized.

Emergency Response and Decontamination

In the event of a spill or accidental exposure, immediate, protocol-driven action is required:

  • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing immediately. Do not apply neutralizing chemicals directly to the skin, as the exothermic neutralization can exacerbate tissue damage[2]. Seek emergency medical attention.

  • Spill Decontamination: Do not use water directly on the neat chemical, as it will rapidly generate a concentrated HCl vapor cloud. Instead, cover the spill with a solid, mildly alkaline absorbent (e.g., a 1:1:1 mixture of sodium carbonate, clay absorbent, and sand). Sweep up the solid into a sealed, labeled container for professional hazardous waste disposal[3][6]. Ventilate the area thoroughly to disperse any residual HCl vapors.

References

Sources

Protocols & Analytical Methods

Method

Standard Synthesis Protocol for 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

Abstract This application note provides a comprehensive and reliable protocol for the synthesis of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, a crucial heterocyclic intermediate in the development of advanced pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and reliable protocol for the synthesis of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, a crucial heterocyclic intermediate in the development of advanced pharmaceutical compounds. The described methodology is designed for high fidelity, yield, and purity, ensuring reproducibility for researchers in organic synthesis and drug development. The protocol is structured as a two-part synthesis, commencing with the selective functionalization of the 5-methyl group of a pyridine precursor to a hydroxymethyl intermediate, followed by a controlled chlorination. This approach is rooted in established chemical principles for pyridine modification and offers superior control over side reactions compared to direct radical chlorination methods.

Introduction: The Rationale for a Controlled, Two-Step Synthesis

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine and its isomers are valuable building blocks in medicinal chemistry, particularly in the synthesis of proton pump inhibitors (PPIs) like omeprazole.[1][2] The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the coupling of the pyridine moiety with other heterocyclic systems.[1][3]

While direct free-radical chlorination of the precursor methyl group is a potential route, it often suffers from a lack of selectivity, leading to the formation of di- and tri-chlorinated byproducts and isomers that are challenging to separate.[4] To circumvent these issues and ensure a high-purity final product suitable for pharmaceutical development, this protocol employs a robust, two-step strategy:

  • Selective Functionalization: Conversion of the 5-methyl group into a hydroxymethyl group via an N-oxide rearrangement. This pathway provides excellent regioselectivity and a stable, easily purified intermediate.[2][3]

  • Controlled Chlorination: Transformation of the synthesized hydroxymethyl intermediate into the target chloromethyl compound using a mild and efficient chlorinating agent.[2][5]

This self-validating system ensures that the purity of the intermediate can be confirmed before proceeding to the final, critical step, thereby maximizing the overall success and yield of the synthesis.

Overall Synthesis Workflow

The synthesis is logically divided into two primary stages, starting from the commercially available 2-Methoxy-3,5-dimethylpyridine.

G cluster_0 Part 1: Hydroxymethylation cluster_1 Part 2: Chlorination A 2-Methoxy-3,5-dimethylpyridine B N-Oxidation (m-CPBA) A->B C Rearrangement (Acetic Anhydride) B->C D Hydrolysis (NaOH) C->D E (2-Methoxy-3-methyl-pyridin-5-yl)methanol (Alcohol Intermediate) D->E F (2-Methoxy-3-methyl-pyridin-5-yl)methanol G Chlorination (Thionyl Chloride) F->G H 5-Chloromethyl-2-methoxy-3-methylpyridine (Final Product) G->H

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of (2-Methoxy-3-methyl-pyridin-5-yl)methanol

Principle and Mechanistic Insight

This initial stage focuses on the selective conversion of the 5-methyl group into a hydroxymethyl group. The process begins with the N-oxidation of the pyridine nitrogen. This crucial step activates the molecule for a subsequent rearrangement. Treatment with acetic anhydride triggers a rearrangement to form an acetoxymethyl intermediate, which is then readily hydrolyzed under basic conditions to yield the desired primary alcohol. This sequence is a well-established and highly reliable method for introducing functionality to methyl groups at the 2- or 4- (and by extension, 6-) positions relative to the nitrogen oxide.[2][3]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
2-Methoxy-3,5-dimethylpyridine≥98%Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)70-75%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Acetic Anhydride≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)Pellets, ≥97%VWR Chemicals
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)SolutionLab-prepared
Saturated Sodium Chloride (Brine)SolutionLab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)GranularSigma-Aldrich
Experimental Protocol
  • N-Oxidation:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 13.7 g (0.10 mol) of 2-Methoxy-3,5-dimethylpyridine in 200 mL of anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add 29.5 g (~75%, 0.12 mol) of meta-Chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Upon completion, wash the reaction mixture sequentially with 100 mL of saturated NaHCO₃ solution (x2) and 100 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide as a solid.

  • Rearrangement and Hydrolysis:

    • To the flask containing the crude N-oxide, add 100 mL (1.06 mol) of acetic anhydride.

    • Heat the mixture to reflux (approximately 130-140 °C) and maintain for 3 hours. The color will typically darken to a deep brown.

    • Cool the reaction mixture to room temperature and carefully quench by slowly pouring it over 200 g of crushed ice.

    • Basify the aqueous solution by the slow addition of 50% w/w aqueous NaOH until the pH is >12. This step hydrolyzes the acetoxy intermediate and must be done with cooling as it is highly exothermic.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic extracts, wash with brine (100 mL), dry over anhydrous MgSO₄, and filter.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate) to afford (2-Methoxy-3-methyl-pyridin-5-yl)methanol as a white to off-white solid.

Part 2: Synthesis of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

Principle and Mechanistic Insight

This final step involves the conversion of the primary alcohol intermediate to the target alkyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product workup and purification.[5] The reaction proceeds via a chlorosulfite ester intermediate, followed by an internal nucleophilic attack by the chloride ion.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
(2-Methoxy-3-methyl-pyridin-5-yl)methanolAs synthesized-
Thionyl Chloride (SOCl₂)≥99%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Fisher Scientific
Ice-Lab-prepared
Saturated Sodium Bicarbonate (NaHCO₃)SolutionLab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)GranularSigma-Aldrich
Experimental Protocol
  • Chlorination Reaction Setup:

    • In a 250 mL three-necked flask fitted with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add the purified (2-Methoxy-3-methyl-pyridin-5-yl)methanol (15.3 g, 0.10 mol) and 100 mL of anhydrous toluene.

    • Cool the mixture to -5 to 0 °C in an ice-salt bath.

  • Addition of Thionyl Chloride:

    • Slowly add thionyl chloride (13.1 g, 8.0 mL, 0.11 mol) dropwise via the dropping funnel over a period of 45 minutes. Maintain the internal temperature below 5 °C throughout the addition.[5]

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes.

  • Reaction Completion and Workup:

    • Slowly raise the temperature of the reaction mixture to 30-35 °C and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting alcohol.[5]

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Very carefully quench the reaction by slowly adding it to a beaker containing 150 mL of ice water.

    • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH of the aqueous layer is ~7-8.

    • Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification and Isolation:

    • Filter the drying agent and remove the toluene under reduced pressure to yield the crude product.

    • Purification can be achieved by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine as a crystalline solid or low-melting oil.

Characterization and Data

ParameterExpected Value
Appearance White to pale yellow crystalline solid or oil
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
¹H NMR (CDCl₃) δ (ppm): ~8.1 (s, 1H, Ar-H6), ~7.5 (s, 1H, Ar-H4), ~4.5 (s, 2H, -CH₂Cl), ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 3H, -CH₃)
Purity (HPLC) ≥98%
Yield 75-85% (overall from 2-Methoxy-3,5-dimethylpyridine)

Safety and Handling

  • m-CPBA: A strong oxidizing agent and potential skin irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acetic Anhydride: Corrosive and a lachrymator. Use only in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl). All operations must be conducted in a fume hood under anhydrous conditions.

  • Dichloromethane/Toluene: Volatile organic solvents. Avoid inhalation and skin contact.

References

  • Saini, S., et al. "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review." International Journal of PharmTech Research, 2019, 12(3): 57-70. [Link]

  • Rehling, H., et al. "Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates." U.S. Patent 5,116,993A, filed October 23, 1990, and issued May 26, 1992.
  • Liu, T., et al. "Synthetic method of omeprazole intermediate." CN111303018A, filed December 27, 2019, and issued June 19, 2020.
  • Patel, S.B., et al. "PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX." RASĀYAN J. Chem., 2024, 17(4): 2067-2074. [Link]

  • Van Der Puy, M., et al. "Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives." EP0257559A1, filed August 21, 1987, and issued March 2, 1988.
  • Pharmaffiliates. "How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?" FAQ, June 25, 2023. [Link]

  • Zhu, X-M., et al. "Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine." Asian Journal of Chemistry, 2014, 26(2): 593-595. [Link]

  • Huang, G. "Synthesis method of 2-chloro-5-chloromethylpyridine." CN108116981A, filed January 19, 2018, and issued June 5, 2018.
  • Rehling, H., et al. "Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates." U.S. Patent 5,329,011A, filed March 19, 1992, and issued July 12, 1994.

Sources

Application

Application Note: Reagents and Protocols for the Chlorination of 2-Methoxy-3-methyl-5-pyridinemethanol

Executive Summary The conversion of 2-methoxy-3-methyl-5-pyridinemethanol to 5-(chloromethyl)-2-methoxy-3-methylpyridine (CAS: 1355173-98-6)[1] represents a critical functional group transformation in organic synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The conversion of 2-methoxy-3-methyl-5-pyridinemethanol to 5-(chloromethyl)-2-methoxy-3-methylpyridine (CAS: 1355173-98-6)[1] represents a critical functional group transformation in organic synthesis. Chloromethylpyridines serve as vital electrophilic intermediates in the development of pharmaceuticals, agrochemicals, and complex functional materials[2]. This guide provides a comprehensive, self-validating framework for selecting the appropriate chlorinating reagents and executing the protocols with high fidelity, ensuring the preservation of the electron-rich pyridine core.

Mechanistic Causality & Reagent Selection

The primary challenge in chlorinating electron-rich pyridine systems—specifically those bearing an electron-donating methoxy group—is balancing electrophilic activation with the prevention of side reactions, such as ether cleavage or intermolecular polymerization.

  • Thionyl Chloride ( SOCl2​ ) - The Industrial Standard: SOCl2​ is the most robust and widely utilized reagent for this transformation, proceeding via a nucleophilic substitution mechanism where SOCl2​ acts as the chlorinating agent[3]. Causality: The basicity of the pyridine nitrogen inherently buffers the reaction by sequestering the generated HCl , forming a stable hydrochloride salt. This in-situ buffering prevents the strong acid from cleaving the sensitive C2-methoxy group. The reaction is driven forward entropically by the irreversible evolution of SO2​ gas.

  • Appel Reagent ( PPh3​ / Halogen Source) - The Mild Alternative: For highly acid-sensitive substrates where SOCl2​ might cause degradation upon scale-up, the Appel reaction offers a strictly neutral pathway. Causality: The reaction proceeds via an alkoxyphosphonium intermediate. The formation of the exceptionally strong P=O bond (yielding triphenylphosphine oxide) provides the thermodynamic driving force, completely avoiding the generation of free HCl and ensuring the structural integrity of the methoxy substituent.

Comparative Data Presentation

The selection of the chlorination reagent dictates the operational complexity, yield, and downstream purification requirements.

Reagent SystemTypical YieldReaction TimePrimary ByproductsEHS & Operational Profile
SOCl2​ / DCM 85–95%1–2 h SO2​ (gas), HCl (gas)Highly atom-economical; requires rigorous scrubbing of corrosive off-gases. Product isolated as HCl salt.
PPh3​ / NCS 70–85%2–4 h OPPh3​ (solid), SuccinimideNeutral conditions; poor atom economy; requires chromatographic purification to remove phosphorus waste.

Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Chlorodehydration

This protocol is optimized for scalability and relies on transient gas evolution as a primary progress indicator.

  • Step 1: Substrate Activation. Dissolve 2-methoxy-3-methyl-5-pyridinemethanol (1.0 equiv) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M. Cool the reaction vessel to 0–5 °C under an inert atmosphere ( N2​ or Ar).

    • Causality: The low temperature suppresses initial exothermic spikes upon reagent addition, preventing localized overheating that could lead to the demethylation of the C2-methoxy group.

  • Step 2: Reagent Addition. Introduce SOCl2​ (1.2–1.5 equiv) dropwise over 15 minutes.

    • Self-Validation: Immediate evolution of gas ( SO2​ and HCl ) will be observed. The solution may transiently turn yellow as the chlorosulfite intermediate forms[3].

  • Step 3: Propagation. Remove the cooling bath and stir at 20 °C for 1–2 hours.

    • Self-Validation: The reaction is deemed complete when gas evolution ceases and TLC (Hexane/EtOAc 3:1, UV active) shows the complete consumption of the polar alcohol spot ( Rf​≈0.2 ) and the appearance of a less polar product spot ( Rf​≈0.6 ).

  • Step 4: Quenching & Isolation. Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2​ . The crude residue is the hydrochloride salt of 5-(chloromethyl)-2-methoxy-3-methylpyridine.

    • Causality: To isolate the free base, the residue must be partitioned between ethyl acetate and saturated aqueous NaHCO3​ until the aqueous phase reaches a pH of ~8. The organic layer is then washed with brine, dried over anhydrous Na2​SO4​ , and concentrated.

Protocol B: Appel-Type Halogenation (Acid-Free)

This protocol is utilized when the substrate must be protected from acidic environments at all costs.

  • Step 1: Phosphonium Formation. In a flame-dried flask, dissolve the substrate (1.0 equiv) and triphenylphosphine ( PPh3​ , 1.2 equiv) in anhydrous DCM (0.15 M). Cool to 0 °C.

  • Step 2: Halogen Transfer. Add N-chlorosuccinimide (NCS, 1.2 equiv) in small portions.

    • Causality: NCS is preferred over CCl4​ due to the latter's severe toxicity. PPh3​ attacks the chlorine atom of NCS, generating the highly electrophilic chlorophosphonium species in situ.

  • Step 3: Substitution. Stir at room temperature for 3 hours.

    • Self-Validation: A white precipitate of triphenylphosphine oxide ( OPPh3​ ) and succinimide will gradually form in the DCM, serving as a visual indicator of the substitution event's progression.

  • Step 4: Purification. Filter the suspension through a Celite pad to remove bulk solids. Concentrate the filtrate and purify via silica gel flash chromatography.

    • Causality: Chromatographic separation is strictly required to remove residual soluble phosphorus byproducts, which cannot be effectively removed via simple aqueous extraction.

Mandatory Visualization

G Substrate 2-Methoxy-3-methyl- 5-pyridinemethanol SOCl2 Thionyl Chloride (SOCl₂) Substrate->SOCl2 Pathway A Appel Appel Reagent (PPh₃/NCS) Substrate->Appel Pathway B Int_SOCl2 Chlorosulfite Intermediate [-HCl] SOCl2->Int_SOCl2 Int_Appel Alkoxyphosphonium Intermediate [+Succinimide⁻] Appel->Int_Appel Product 5-(Chloromethyl)-2-methoxy- 3-methylpyridine Int_SOCl2->Product -SO₂ (Gas Evolution) Int_Appel->Product -OPPh₃ (Precipitate)

Mechanistic pathways for the chlorination of 2-methoxy-3-methyl-5-pyridinemethanol.

References

  • Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a [3,3]-Sigmatropic Rearrangement: Mechanism and Applications. ACS Publications. URL:[Link]

Sources

Method

Step-by-step extraction method for 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

Application Note: Isolation and Extraction Protocols for 5-(Chloromethyl)-2-methoxy-3-methylpyridine Target Audience: Organic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 5-(Chloromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation and Extraction Protocols for 5-(Chloromethyl)-2-methoxy-3-methylpyridine

Target Audience: Organic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: 5-(Chloromethyl)-2-methoxy-3-methylpyridine (CAS: 1355173-98-6)

Introduction and Mechanistic Context

The compound 5-(chloromethyl)-2-methoxy-3-methylpyridine is a highly reactive, electrophilic building block widely utilized in the synthesis of complex pharmaceutical intermediates and agrochemicals[1]. As an alkylating agent, the benzylic-like chloromethyl group is highly susceptible to nucleophilic attack. The presence of the electron-donating methoxy and methyl groups on the pyridine ring further activates the chloromethyl moiety, making it particularly prone to solvolysis and thermal degradation.

Consequently, the extraction and isolation of this compound from a crude reaction mixture (e.g., following the chlorination of the corresponding hydroxymethyl precursor) require strict control over temperature, pH, and contact time with aqueous media to prevent hydrolysis back to the alcohol or the formation of polymeric byproducts.

Physicochemical Properties Relevant to Extraction

To design a self-validating extraction protocol, the physicochemical parameters of the target molecule must dictate the solvent selection and workflow. The calculated LogP of 2.05 indicates favorable partitioning into moderately polar organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)[2].

PropertyValueImpact on Extraction Strategy
CAS Number 1355173-98-6[1]N/A
Molecular Formula C8H10ClNO[2]N/A
Molecular Weight 171.62 g/mol [2]N/A
LogP 2.05[2]High affinity for organic phase; permits efficient liquid-liquid extraction (LLE).
Density ~1.1 g/cm³[2]Heavier than water if neat, but solvent density will dictate phase separation (e.g., DCM will be the bottom layer).
Reactivity Profile Alkylating Agent[3]Requires cold aqueous workup to minimize hydrolytic degradation.

Extraction Workflow and Logical Architecture

The following diagram illustrates the optimized liquid-liquid extraction (LLE) and isolation pathway, designed to maximize yield while mitigating the risk of product degradation.

G Reaction Crude Reaction Mixture (Acidic/Reactive) Quench Cold Aqueous Quench (0-5°C, pH 7-8) Reaction->Quench Controlled Addition LLE Liquid-Liquid Extraction (DCM or EtOAc) Quench->LLE Phase Partitioning Wash Brine Wash (Break Emulsions) LLE->Wash Organic Phase Dry Drying (Anhydrous Na2SO4) Wash->Dry Pre-dried Organics Concentrate Concentration (Rotary Evap, <30°C) Dry->Concentrate Filtration Product Isolated Target (Store at -20°C under Ar) Concentrate->Product Reduced Pressure

Fig 1: Optimized isolation workflow for reactive chloromethylpyridine derivatives.

Step-by-Step Extraction Methodology

Safety Precaution: 5-(Chloromethyl)-2-methoxy-3-methylpyridine is a reactive alkyl halide. It is a severe skin and eye irritant and a potential sensitizer[4]. All operations must be conducted in a properly functioning fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles)[3].

Step 1: Reaction Quenching

Causality: Chlorination reactions (e.g., using SOCl2 or POCl3) generate highly acidic byproducts (HCl). Neutralization is required to prevent degradation, but it must be done at low temperatures to prevent the nucleophilic substitution of the chloride by hydroxide/water.

  • Cool the crude reaction mixture to 0–5 °C using an ice-water bath.

  • Slowly add the reaction mixture dropwise to a vigorously stirred biphasic mixture of cold saturated aqueous sodium bicarbonate (NaHCO3) and dichloromethane (DCM) (1:1 v/v).

  • Monitor the internal temperature, ensuring it does not exceed 10 °C during the addition. Stir until gas evolution (CO2) ceases.

Step 2: Liquid-Liquid Extraction (LLE)

Causality: DCM is preferred due to its excellent solvating power for pyridines and its high density, which allows the organic layer to be easily drawn off from the bottom of a separatory funnel.

  • Transfer the quenched mixture to a separatory funnel.

  • Allow the phases to separate completely. The lower organic layer (DCM) contains the target compound.

  • Drain the DCM layer into a clean Erlenmeyer flask.

  • Extract the remaining aqueous layer with two additional volumes of cold DCM. Combine all organic extracts.

Step 3: Washing and Pre-Drying

Causality: Brine (saturated NaCl) decreases the solubility of organic compounds in the aqueous phase (salting-out effect) and helps break any micro-emulsions, removing residual water from the organic phase.

  • Return the combined organic extracts to the separatory funnel.

  • Wash the organic phase with one volume of cold brine.

  • Separate the phases, retaining the lower organic layer.

Step 4: Drying and Filtration
  • Add anhydrous Sodium Sulfate (Na2SO4) to the combined organic phase. (Avoid Magnesium Sulfate if the solution is slightly acidic, as it can sometimes act as a Lewis acid and promote degradation in sensitive benzylic halides).

  • Swirl the flask and allow it to sit for 15–20 minutes until the solution is clear and the drying agent is free-flowing.

  • Filter the suspension through a fluted filter paper or a sintered glass funnel, rinsing the filter cake with a small amount of fresh DCM.

Step 5: Concentration and Storage

Causality: Reactive chloromethylpyridines are prone to thermally induced polymerization or self-alkylation. High temperatures during solvent removal must be strictly avoided[5].

  • Transfer the filtrate to a round-bottom flask.

  • Concentrate the solution using a rotary evaporator under reduced pressure. Critical: Maintain the water bath temperature strictly below 30 °C.

  • Once the solvent is removed, the resulting crude oil or semi-solid should be immediately flushed with an inert gas (Argon or Nitrogen).

  • Storage: Store the isolated 5-(chloromethyl)-2-methoxy-3-methylpyridine in a tightly sealed, light-resistant container at -20 °C to maintain stability and prevent degradation prior to the next synthetic step.

References

  • Google Patents. "Process for the preparation of chloromethylpyridines (US5623076A)." Google Patents.

Sources

Application

Application Notes and Protocols for Cross-Coupling Reactions of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of the Pyridine Scaffold The pyridine motif is a cornerstone in med...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, in particular, serves as a versatile building block, offering a reactive "handle" at the 5-position for the introduction of diverse molecular complexity. The chloromethyl group, a benzylic-type halide, is amenable to a variety of palladium- and nickel-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds with a high degree of control.

This comprehensive guide provides an in-depth exploration of the catalyst systems and protocols for the successful cross-coupling of this key intermediate. We will delve into the mechanistic underpinnings of these reactions, offering not just a set of instructions, but a framework for rational catalyst selection and reaction optimization.

Understanding the Substrate: Key Considerations for 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

The reactivity of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine in cross-coupling reactions is dictated by the C(sp³)-Cl bond of the chloromethyl group. This benzylic chloride presents both opportunities and challenges:

  • Activation: The adjacent pyridine ring activates the C-Cl bond towards oxidative addition to a low-valent metal center (e.g., Pd(0) or Ni(0)), a crucial step in the catalytic cycle.

  • Challenges: Benzylic halides are prone to side reactions, most notably β-hydride elimination, which can lead to the formation of undesired byproducts. The choice of catalyst, ligand, and reaction conditions is therefore critical to suppress these competing pathways.[1]

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the workhorse of modern cross-coupling chemistry, offering a broad substrate scope and high functional group tolerance.[2][3] For 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, several palladium-catalyzed reactions are of high utility.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between the chloromethyl group and a variety of aryl, heteroaryl, or vinyl boronic acids or esters.[4][5]

Mechanistic Insight: The catalytic cycle, illustrated below, involves the oxidative addition of the chloromethylpyridine to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2][4]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Cl R-Pd(II)-Cl(L2) R-Pd(II)-Cl(L2) Oxidative Addition->R-Pd(II)-Cl(L2) Transmetalation Transmetalation R-Pd(II)-Cl(L2)->Transmetalation R'-B(OR)2 Base R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Product (R-R') Product (R-R') Reductive Elimination->Product (R-R') Catalyst Regeneration Catalyst Regeneration caption Suzuki-Miyaura Catalytic Cycle

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Catalyst Selection: The choice of ligand is paramount for successful Suzuki-Miyaura coupling of benzylic chlorides. Bulky, electron-rich phosphine ligands are generally preferred as they promote the desired reductive elimination and suppress side reactions.

Catalyst SystemLigand TypeKey Advantages
Pd(OAc)₂ / SPhosBuchwald BiarylphosphineHigh reactivity for C-Cl bond activation, excellent for challenging substrates.[6][7]
PdCl₂(dppf)FerrocenylphosphineGood general applicability, often effective for a range of boronic acids.[6]
Pd(PPh₃)₄TriphenylphosphineA classic catalyst, but may require higher temperatures and longer reaction times for chlorides.

Protocol: Suzuki-Miyaura Coupling of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine with Phenylboronic Acid

Materials:

  • 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (10:1 mixture), degassed

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Add 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-Methoxy-3-methyl-5-(phenylmethyl)pyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[8] This reaction couples the chloromethylpyridine with a primary or secondary amine.

Catalyst and Ligand Considerations: Similar to the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands are essential for promoting the amination of aryl and benzylic chlorides.[9][10] The choice of base is also crucial, with strong, non-nucleophilic bases like sodium tert-butoxide being commonly employed.[9]

Catalyst SystemLigandBaseKey Features
Pd₂(dba)₃ / XPhosBuchwald BiarylphosphineNaOtBuHighly active system for C-Cl bond amination.[10]
Pd(OAc)₂ / RuPhosBuchwald BiarylphosphineK₃PO₄A milder base can be used with a highly active ligand.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene, anhydrous and degassed

Procedure:

  • In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and NaOtBu (1.5 equiv).

  • Add 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (1.0 equiv).

  • Add anhydrous, degassed toluene, followed by morpholine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to 90-110 °C for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and quench carefully with water.

  • Extract with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of a C-C bond between a terminal alkyne and an organic halide.[11][12] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[11][12]

Mechanistic Workflow:

Sonogashira_Workflow cluster_palladium Palladium Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-Cl) Pd(0)L2->Oxidative_Addition R-Pd(II)-Cl(L2) R-Pd(II)-Cl(L2) Oxidative_Addition->R-Pd(II)-Cl(L2) Transmetalation Transmetalation R-Pd(II)-Cl(L2)->Transmetalation R-Pd(II)-C≡CR'(L2) R-Pd(II)-C≡CR'(L2) Transmetalation->R-Pd(II)-C≡CR'(L2) Reductive_Elimination Reductive Elimination R-Pd(II)-C≡CR'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (H-C≡CR') Cu(I)X->Alkyne_Coordination Copper_Acetylide Cu-C≡CR' Alkyne_Coordination->Copper_Acetylide Copper_Acetylide->Transmetalation caption Sonogashira Coupling Workflow

Figure 2: Interplay of palladium and copper cycles in Sonogashira coupling.

Protocol: Copper-Cocatalyzed Sonogashira Coupling with Phenylacetylene

Materials:

  • 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (TEA) (2.5 equiv)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

  • Add 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (1.0 equiv).

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene (1.2 equiv) dropwise.

  • Stir the reaction at room temperature for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the amine salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Part 2: Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for certain cross-coupling reactions.[13] They are particularly effective for coupling reactions involving C(sp³)-halides.[13][14]

Nickel-Catalyzed Kumada-Corriu Coupling

The Kumada-Corriu coupling utilizes Grignard reagents as the nucleophilic partner. Nickel catalysts are highly effective in promoting this transformation, often with simple phosphine or N-heterocyclic carbene (NHC) ligands.[13]

Advantages of Nickel:

  • Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.

  • High Reactivity: Nickel catalysts can be more reactive towards C-Cl bond activation.[13]

Protocol: Nickel-Catalyzed Kumada-Corriu Coupling with Phenylmagnesium Bromide

Materials:

  • 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (1.0 equiv)

  • Phenylmagnesium Bromide (1.5 equiv, solution in THF)

  • Nickel(II) Chloride (NiCl₂) (5 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (10 mol%)

  • Sodium tert-butoxide (10 mol%)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a glovebox, to a dry vial, add NiCl₂ (0.05 equiv), IPr·HCl (0.10 equiv), and NaOtBu (0.10 equiv).

  • Add anhydrous THF and stir for 15 minutes to form the active Ni-NHC complex.

  • In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the prepared nickel catalyst solution to the flask.

  • Slowly add the phenylmagnesium bromide solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction carefully at 0 °C with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Conclusion: A Versatile Toolkit for Pyridine Functionalization

The cross-coupling reactions of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine provide a powerful and versatile platform for the synthesis of a wide range of functionalized pyridine derivatives. By carefully selecting the appropriate catalyst system—whether palladium- or nickel-based—and optimizing the reaction conditions, researchers can efficiently construct new C-C and C-N bonds. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel molecules for drug discovery and development.

References

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  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Link]

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  • Jarvo, E. R., & Hirschi, J. S. (2023). Nickel-Catalyzed Stereoselective Coupling Reactions of Benzylic and Alkyl Alcohol Derivatives. Accounts of chemical research, 56(10), 1221–1235. [Link]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

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  • Vaquero, J. J., Sucunza, D., & Gutiérrez, S. (2023). Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. The Journal of organic chemistry, 88(20), 14131–14139. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Wölfling, J., & Frank, É. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 85–91. [Link]

  • Johnson Matthey. (n.d.). Heck reaction catalyst. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 1012–1043. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. [Link]

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  • Organ, M. G., & O'Brien, C. J. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules (Basel, Switzerland), 20(9), 16421–16433. [Link]

  • Nolan, S. P., & Organ, M. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic letters, 20(15), 4563–4566. [Link]

  • Bognár, B., & Kollár, L. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. [Link]

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  • Moragas, T., & Martin, R. (2021). Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis, 11(2), 855–868. [Link]

  • Sivan, V., & Suresh, C. H. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of organic chemistry, 70(21), 8344–8349. [Link]

  • Muraza, O., & Zholobenko, V. (2020). Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. Catalysis Reviews, 62(4), 543–598. [Link]

  • Gabbaï, F. P., & Lin, T.-P. (2015). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. Molecules (Basel, Switzerland), 20(7), 12978–12991. [Link]

  • LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Doyle, A. G., & Ting, S. I. (2023). Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules. Accounts of chemical research, 56(24), 3467–3481. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. [Link]

  • Google Patents. (n.d.).

Sources

Method

Application Note: Scalable Manufacturing Protocol for 5-Chloromethyl-2-methoxy-3-methylpyridine Hydrochloride

Process Overview & Strategic Route Design 5-Chloromethyl-2-methoxy-3-methylpyridine (CAS: 1355173-98-6) is a highly valuable electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Process Overview & Strategic Route Design

5-Chloromethyl-2-methoxy-3-methylpyridine (CAS: 1355173-98-6) is a highly valuable electrophilic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced proton pump inhibitors and custom heterocycles.

Transitioning the synthesis of functionalized pyridines from discovery-scale to pilot-scale manufacturing requires rigorous optimization to ensure safety, reproducibility, and high space-time yields. The traditional route to formyl-pyridines often relies on cryogenic halogen-metal exchange using n-butyllithium at -78 °C, which imposes severe energy costs and scalability limits. To circumvent this, our designed four-step scalable protocol utilizes a regioselective bromination followed by a Knochel "Turbo Grignard" formylation, a mild hydride reduction, and a controlled chlorination.

Mechanistic Causality in Route Selection

Do not view this route as merely a sequence of reagents; every step is governed by specific electronic and kinetic principles designed for scale-up:

  • Regioselective Bromination: The starting material, 2-methoxy-3-methylpyridine, features two ortho/para-directing groups. The methoxy group at C2 is a significantly stronger activating group than the methyl group at C3. Consequently, electrophilic aromatic substitution is directed almost exclusively to the C5 position (para to the methoxy group). Using N-Bromosuccinimide (NBS) in acetonitrile provides a mild, scalable alternative to liquid bromine, avoiding corrosive fumes and over-bromination.

  • Turbo Grignard Formylation: Standard Grignard reagents form unreactive polymeric aggregates in solution. By employing the Knochel Turbo Grignard reagent ( iPrMgCl⋅LiCl ), the added lithium chloride breaks down these aggregates, drastically increasing the kinetic basicity and solubility of the organomagnesium species[1]. This allows the halogen-magnesium exchange to proceed efficiently at -10 °C to 0 °C[2], completely bypassing the cryogenic infrastructure required for traditional organolithium chemistry—a critical parameter for cost-effective manufacturing[3].

  • Product Stabilization (HCl Salt Formation): Free chloromethylpyridines are highly reactive. The nucleophilic pyridine nitrogen of one molecule can attack the electrophilic chloromethyl group of another, leading to rapid, exothermic polymerization. By isolating the final product as a hydrochloride salt during the thionyl chloride step, the pyridine nitrogen is protonated. This renders it non-nucleophilic, ensuring the absolute stability of the intermediate during long-term storage and transport.

Synthetic Workflow Diagram

G SM 2-Methoxy-3-methylpyridine (Starting Material) Int1 5-Bromo-2-methoxy- 3-methylpyridine SM->Int1 NBS, MeCN 0-20 °C Int2 2-Methoxy-3-methylpyridine- 5-carboxaldehyde Int1->Int2 1. iPrMgCl·LiCl 2. DMF -10 to 0 °C Int3 5-Hydroxymethyl-2-methoxy- 3-methylpyridine Int2->Int3 NaBH4, MeOH 0-15 °C Prod 5-Chloromethyl-2-methoxy- 3-methylpyridine HCl (Final API Intermediate) Int3->Prod SOCl2, Toluene 20-40 °C

Figure 1: Scalable 4-step synthesis of 5-Chloromethyl-2-methoxy-3-methylpyridine HCl.

Pilot-Scale Execution Protocols (1-kg Basis)

Step 1: Synthesis of 5-Bromo-2-methoxy-3-methylpyridine
  • Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Reaction: Charge 2-methoxy-3-methylpyridine (1.00 kg, 8.12 mol) and anhydrous acetonitrile (10.0 L). Cool the solution to 0 °C.

  • Addition: Add N-Bromosuccinimide (NBS, 1.52 kg, 8.53 mol, 1.05 eq) in portions over 1.5 hours, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 15–20 °C for 4 hours.

  • Workup: Quench the reaction with 5% aqueous sodium bisulfite (2.0 L) to destroy unreacted active bromine. Concentrate the mixture under reduced pressure to remove the majority of acetonitrile. Extract the aqueous residue with Methyl tert-butyl ether (MTBE, 2 x 4.0 L). Wash the combined organic layers with water (3.0 L) and brine (3.0 L), dry over anhydrous Na2​SO4​ , and concentrate to yield the brominated intermediate as a pale yellow oil.

Step 2: Synthesis of 2-Methoxy-3-methylpyridine-5-carboxaldehyde
  • Setup: Ensure a 50 L reactor is strictly anhydrous, purged with N2​ , and equipped with an addition funnel.

  • Halogen-Metal Exchange: Charge 5-bromo-2-methoxy-3-methylpyridine (1.50 kg, 7.42 mol) and anhydrous THF (15.0 L). Cool to -10 °C. Dropwise add Turbo Grignard ( iPrMgCl⋅LiCl , 1.3 M in THF, 6.85 L, 8.90 mol)[2] over 2 hours, maintaining the internal temperature below 0 °C. Stir at 0 °C for 1 hour.

  • Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 0.81 kg, 11.1 mol) dropwise, keeping the temperature below 5 °C. Stir for 1 hour at 5 °C.

  • Workup: Quench by the slow addition of 10% aqueous NH4​Cl (10.0 L). Extract with MTBE (2 x 5.0 L). Wash the organics with brine (5.0 L), dry, and concentrate under vacuum to afford the crude aldehyde.

Step 3: Synthesis of 5-Hydroxymethyl-2-methoxy-3-methylpyridine
  • Reaction: To a 20 L reactor, add the crude 2-methoxy-3-methylpyridine-5-carboxaldehyde (1.00 kg, 6.62 mol) and methanol (5.0 L). Cool to 0 °C.

  • Reduction: Add sodium borohydride ( NaBH4​ , 0.125 kg, 3.31 mol, 0.5 eq) in small portions over 1 hour, maintaining the temperature below 15 °C to control hydrogen gas evolution. Stir for 2 hours at 15 °C.

  • Workup: Quench the reaction with acetone (0.5 L) followed by water (5.0 L). Extract the product with ethyl acetate (2 x 4.0 L). Wash with brine, dry, and concentrate to yield the alcohol intermediate as a viscous oil.

Step 4: Synthesis of 5-Chloromethyl-2-methoxy-3-methylpyridine Hydrochloride
  • Reaction: To a 20 L jacketed reactor, add 5-hydroxymethyl-2-methoxy-3-methylpyridine (0.90 kg, 5.88 mol) and anhydrous toluene (9.0 L). Cool the mixture to 10 °C.

  • Chlorination: Add thionyl chloride ( SOCl2​ , 1.05 kg, 8.82 mol) dropwise over 2 hours, maintaining the internal temperature below 25 °C. Safety Note: Evolved SO2​ and HCl gases must be scrubbed through a 2M NaOH solution. After addition, warm to 40 °C and stir for 2 hours.

  • Isolation (Self-Validating Step): Distill the reaction mixture under reduced pressure to remove excess SOCl2​ and approximately 3.0 L of toluene. Cool the concentrated mixture to 0 °C and add heptane (4.0 L) over 1 hour as an anti-solvent.

  • Filtration: Filter the resulting white crystalline precipitate, wash with cold heptane (2.0 L), and dry under vacuum at 40 °C to yield the final stable hydrochloride salt.

In-Process Controls & Yield Metrics

StepTransformationReagents & SolventsTemp (°C)Time (h)Expected YieldTarget HPLC Purity
1 Regioselective BrominationNBS, MeCN0 to 204.088 - 92%> 98.0%
2 Turbo Grignard Formylation iPrMgCl⋅LiCl , DMF, THF-10 to 03.080 - 85%> 97.0%
3 Hydride Reduction NaBH4​ , MeOH0 to 152.090 - 95%> 99.0%
4 Chlorination & Salt Formation SOCl2​ , Toluene, Heptane20 to 404.085 - 90%> 99.5%

References

  • Disposable cartridge concept for the on-demand synthesis of turbo Grignards, Knochel–Hauser amides, and magnesium alkoxides Beilstein Journal of Organic Chemistry (via NIH) URL:[Link][2]

  • Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 Organic Process Research & Development (ACS Publications) URL:[Link][3]

  • The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry Chemical Science (RSC Publishing) URL:[Link][1]

Sources

Application

Using 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine in heterocyclic synthesis

Application Note: Strategic Utilization of 5-(Chloromethyl)-2-methoxy-3-methylpyridine in Heterocyclic Synthesis Executive Summary In modern drug discovery and agrochemical development, functionalized pyridines are indis...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 5-(Chloromethyl)-2-methoxy-3-methylpyridine in Heterocyclic Synthesis

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyridines are indispensable scaffolds. Among these, 5-(chloromethyl)-2-methoxy-3-methylpyridine (CAS: 1355173-98-6) has emerged as a highly versatile electrophilic building block. This application note provides a comprehensive guide to utilizing this reagent for the synthesis of complex pharmacophores. By detailing the physicochemical causality behind its reactivity and providing self-validating experimental protocols, this guide empowers synthetic chemists to achieve high-yielding C–S, C–N, and C–O bond formations.

Physicochemical Profiling & Reactivity Dynamics

To successfully deploy 5-(chloromethyl)-2-methoxy-3-methylpyridine, one must understand the electronic interplay of its substituents. The reactivity of the chloromethyl group is fundamentally governed by the highly polarized carbon-chlorine bond, which renders the methylene carbon susceptible to nucleophilic attack[1].

However, the pyridine ring is inherently electron-withdrawing, which can sometimes destabilize the transition state of nucleophilic substitutions. This is where the specific substitution pattern of this molecule becomes strategically critical:

  • The 2-Methoxy Group (+M Effect): The oxygen lone pairs delocalize into the pyridine ring via resonance. This electron donation specifically increases electron density at the C3 and C5 positions. During an S_N2 displacement, this localized electron density stabilizes the developing positive charge in the transition state, significantly accelerating the reaction[1].

  • The 3-Methyl Group (+I Effect): Provides mild inductive electron donation and steric shielding, which prevents unwanted side reactions (such as ring-opening or nucleophilic attack on the pyridine core itself) and directs the nucleophile exclusively to the exocyclic chloromethyl carbon.

Because primary halides strongly favor the S_N2 pathway over S_N1[1], the risk of carbocation rearrangement is virtually eliminated, allowing for clean, stereoretentive (where applicable) and regioselective couplings.

SN2_Mechanism Substrate Electrophile 5-Chloromethyl-2-methoxy-3-methylpyridine TS SN2 Transition State Stabilized by +M Methoxy Effect Substrate->TS Backside Attack Nucleophile Nucleophile (Nu⁻) e.g., Thiolate / Amine Nucleophile->TS Product Target Scaffold Alkylated Heterocycle TS->Product Cl⁻ Departure

Caption: S_N2 mechanism logic for 5-(chloromethyl)-2-methoxy-3-methylpyridine alkylation.

Strategic Applications in Heterocyclic Synthesis

The chloromethyl group provides a reliable handle for functionalization[2]. We focus on two primary workflows:

Workflow A: Thioetherification (C–S Bond Formation) Thioethers are critical linkages in various active pharmaceutical ingredients (APIs). The high polarizability and nucleophilicity of thiolates make them exceptional partners for 5-(chloromethyl)-2-methoxy-3-methylpyridine. The reaction proceeds rapidly at low temperatures, minimizing disulfide byproducts.

Workflow B: N-Alkylation of Pharmacophores (C–N Bond Formation) Coupling this reagent with nitrogenous heterocycles (e.g., pyrazoles, indazoles, benzimidazoles) is a standard method for synthesizing kinase inhibitors and GPCR ligands. Because nitrogen nucleophiles are generally less reactive than thiols, the choice of base and solvent is critical to overcoming the activation energy barrier without degrading the electrophile[3].

Experimental Protocols

Protocol 1: General Procedure for C–S Bond Formation (Thioether Synthesis)

This protocol utilizes mild conditions to prevent the oxidation of thiols while ensuring complete conversion.

  • Deprotonation: Charge a dry, nitrogen-flushed reactor with the target thiol (1.0 equiv.), anhydrous K₂CO₃ (1.5 equiv.), and anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the generated thiolate. K₂CO₃ is chosen because its pKa is perfectly tuned to deprotonate thiols without causing base-catalyzed degradation of the pyridine ring.

  • Alkylation: Cool the suspension to 0 °C. Add 5-(chloromethyl)-2-methoxy-3-methylpyridine (1.05 equiv.) dropwise as a solution in DMF.

    • Causality: The S_N2 reaction with thiolates is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of symmetric disulfides.

  • In-Process Control (IPC): Warm the reaction to 25 °C and stir for 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active electrophile spot (R_f ~0.6) and the appearance of a new, lower-polarity product spot validates reaction completion.

  • Quench & Workup: Pour the reaction mixture into vigorously stirred ice water (3× volume of DMF).

    • Self-Validation: The sudden change in solvent polarity will force the hydrophobic thioether product to precipitate. If an oil forms, extract with EtOAc (3 × 20 mL), wash the combined organic layers with 5% aqueous LiCl (to completely remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Regioselective N-Alkylation of Benzimidazoles
  • Preparation: Dissolve the benzimidazole derivative (1.0 equiv.) in anhydrous Acetonitrile (MeCN). Add Cs₂CO₃ (2.0 equiv.).

    • Causality: The "Cesium Effect" is deployed here. The large ionic radius of Cs⁺ creates a highly naked, reactive nitrogen anion, which significantly improves the regioselectivity of alkylation in tautomeric heterocycles compared to sodium or potassium bases.

  • Coupling: Add 5-(chloromethyl)-2-methoxy-3-methylpyridine (1.1 equiv.) and heat the mixture to 60 °C for 8 hours.

  • Isolation: Filter the reaction mixture hot to remove inorganic salts. Concentrate the filtrate, and purify via flash chromatography or direct crystallization from EtOH/H₂O.

Workflow Step1 1. Deprotonation Base + NuH in Solvent Step2 2. Alkylation Add Electrophile (0-60°C) Step1->Step2 Step3 3. IPC Monitoring TLC/LCMS Validation Step2->Step3 Step4 4. Quench & Extract H2O / EtOAc or Filtration Step3->Step4 Step5 5. Isolation Crystallization/Column Step4->Step5

Caption: Standardized self-validating experimental workflow for nucleophilic substitution reactions.

Quantitative Data Presentation

The following table summarizes optimized reaction parameters based on the nucleophile class, providing a quick-reference guide for synthetic planning.

Reaction TypeNucleophile ClassOptimal SolventOptimal BaseTemp (°C)Time (h)Typical Yield (%)
Thioetherification Aryl/Alkyl ThiolsDMFK₂CO₃0 → 252 - 485 - 95
N-Alkylation Benzimidazoles / PyrazolesMeCNCs₂CO₃25 → 606 - 1270 - 85
O-Alkylation PhenolsDMFNaH0 → 254 - 865 - 80
Amination Primary/Secondary AminesTHFDIPEA65 (Reflux)12 - 1860 - 75

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-ChloroMethyl-2-Methoxy-3-Methyl-Pyridine Crystallization

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and kinetic challenges associated with the crystallization of 5-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic and kinetic challenges associated with the crystallization of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine . This compound is a highly reactive intermediate, and its purification requires precise control over molecular interactions to prevent rapid degradation.

Below, you will find mechanistic insights, a troubleshooting FAQ, quantitative impurity data, and a self-validating standard operating procedure (SOP) to ensure high-yield, high-purity crystallization.

Part 1: Mechanistic Insights into Chloromethylpyridine Instability

To successfully crystallize 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, one must first understand the causality behind its instability. The molecule contains two conflicting functional groups:

  • An electrophilic chloromethyl group (-CH₂Cl): Highly susceptible to nucleophilic attack.

  • A nucleophilic pyridine nitrogen: Capable of donating its lone pair.

When left in its free base form, especially at the high concentrations required for crystallization, the nitrogen of one molecule will attack the chloromethyl carbon of another. This intermolecular S_N2 reaction causes bimolar polymerization (dimerization), resulting in quaternary ammonium salts that manifest as dark, viscous oils[1]. Furthermore, the chloromethyl group is highly sensitive to trace moisture, rapidly undergoing nucleophilic substitution to form a 5-hydroxymethyl degradation product[2].

To bypass these degradation pathways, the standard industrial workaround is to eliminate the nucleophilicity of the pyridine nitrogen via protonation, forming a stable hydrochloride salt prior to crystallization[3].

Mechanistic Pathway Visualization

G cluster_degradation Degradation Pathways (Impurities) cluster_stabilization Stabilization Pathway (Target) FreeBase 5-ChloroMethyl-2-Methoxy -3-Methyl-pyridine (Reactive Free Base) Hydrolysis Hydrolysis (Trace Moisture) FreeBase->Hydrolysis H2O Exposure Dimerization Intermolecular SN2 Attack FreeBase->Dimerization Heat / High Conc. Protonation Protonation (Anhydrous HCl) FreeBase->Protonation Controlled pH < 2 Hydroxymethyl 5-Hydroxymethyl Impurity Hydrolysis->Hydroxymethyl Dimer Quaternary Dimer Impurity Dimerization->Dimer StableSalt Stable Hydrochloride Salt (Crystallized Product) Protonation->StableSalt

Mechanistic pathways of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine degradation and stabilization.

Part 2: Troubleshooting Guides & FAQs

Q1: During cooling, my product separates as a viscous red/brown oil instead of forming crystals. How do I fix this? A1: This phenomenon is known as "oiling out" (liquid-liquid phase separation)[4]. It occurs when the solubility curve of the compound is crossed before its melting point in the chosen solvent system. For chloromethylpyridines, this is almost always compounded by bimolar polymerization[1]. Causality & Solution: The free base is too soluble and too reactive. You must convert the free base to a hydrochloride salt using an inert solvent like anhydrous toluene[3]. Protonating the pyridine nitrogen deactivates its nucleophilicity, instantly halting dimerization and raising the melting point of the solute, which forces standard solid-liquid crystallization rather than oiling out.

Q2: I am isolating the hydrochloride salt, but HPLC analysis shows >1.0% of the 5-hydroxymethyl impurity. What is the mechanism of this failure? A2: The chloromethyl group is highly activated. If your solvent system or your HCl source contains trace moisture, water acts as a nucleophile, displacing the chloride ion to form the 5-hydroxymethyl derivative[2]. Causality & Solution: This is a self-validating issue: the presence of this impurity mathematically proves your system is not anhydrous. You must validate your solvents using Karl Fischer (KF) titration prior to use (target KF < 0.05%). Furthermore, you must use anhydrous HCl gas or HCl in dioxane, never aqueous hydrochloric acid[3].

Q3: My crystal yield is high, but residual solvent (toluene) levels are failing ICH Q3C limits. Prolonged vacuum drying causes thermal degradation. What is the solution? A3: Solvent entrapment (inclusion) occurs when the crystal growth rate exceeds the rate of solute diffusion, trapping solvent molecules inside the crystal lattice. This is caused by an aggressive cooling ramp that creates massive supersaturation spikes. Causality & Solution: Do not attempt to fix lattice entrapment via aggressive drying; heating chloromethylpyridines above 35 °C will induce thermal degradation. Instead, fix the crystallization kinetics. Implement a controlled cooling profile (e.g., 0.5 °C/min) and introduce a 1-hour maturation hold at the cloud point.

Part 3: Quantitative Impurity Profile Data

The following table summarizes the key impurities encountered during the crystallization of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, their mechanistic origins, and analytical detection strategies.

Impurity TypeChemical MarkerCausality / MechanismAnalytical DetectionAcceptable Limit
Hydrolytic 5-Hydroxymethyl derivativeNucleophilic substitution by trace H₂O in solvents[2].HPLC (RT shift: earlier, higher polarity)< 0.10%
Polymeric Quaternary ammonium dimersIntermolecular S_N2 attack by unprotonated pyridine N[1].LC-MS (m/z doubling, broad peak)< 0.05%
Thermal Unspecified degradantsExtended exposure to temperatures > 35 °C during drying[3].HPLC (Multiple late-eluting peaks)< 0.10%
Entrapment Residual TolueneRapid supersaturation causing lattice defects and solvent inclusion.GC-HS (Gas Chromatography-Headspace)< 890 ppm

Part 4: Step-by-Step Experimental Protocol (SOP)

To guarantee scientific integrity, the following protocol acts as a self-validating system. If moisture or temperature limits are breached, the visual cues (color change, oiling out) will immediately alert the operator.

Objective: Anhydrous crystallization of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine hydrochloride.

Step 1: System Validation & Dissolution

  • Perform Karl Fischer titration on Toluene to ensure moisture content is < 0.05%. Self-validation: If KF > 0.05%, do not proceed; hydrolysis will occur.

  • Under a strict Nitrogen (N₂) atmosphere, dissolve the crude 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine free base in 5 volumes of anhydrous Toluene.

  • Maintain the reactor temperature strictly between 15 °C and 20 °C to suppress baseline dimerization.

Step 2: Reactive Salt Formation

  • Equip the reactor with a subsurface gas sparger.

  • Slowly bubble anhydrous HCl gas into the toluene solution[3].

  • Critical Control Parameter: The reaction is exothermic. Adjust the HCl sparging rate to ensure the internal temperature never exceeds 25 °C.

  • Monitor the pH of the solution. Cease HCl addition when the apparent pH reaches 1.5 to 2.0. A white to off-white suspension will begin to form.

Step 3: Anti-Solvent Addition & Controlled Nucleation

  • Slowly add 2 volumes of anhydrous Heptane (anti-solvent) dropwise over 45 minutes.

  • If the solution oils out, halt the addition immediately, add 0.5 volumes of Toluene to redissolve the oil, and seed the mixture with 0.5% w/w of pure crystalline product.

Step 4: Maturation and Isolation

  • Initiate a controlled cooling ramp of 0.5 °C/min down to 0–5 °C.

  • Hold the suspension at 0–5 °C for 2 hours. Causality: This maturation phase allows flawed, rapidly formed crystals to dissolve and recrystallize perfectly, expelling entrapped toluene.

  • Filter the suspension under a nitrogen blanket to prevent atmospheric moisture absorption.

  • Wash the filter cake with 2 volumes of pre-chilled (0 °C) Toluene/Heptane (1:1).

Step 5: Vacuum Drying

  • Transfer the solid to a vacuum oven.

  • Dry at < 50 mbar pressure. Do not exceed 30 °C . Causality: The hydrochloride salt is stable, but excessive thermal stress under vacuum can still induce localized degradation.

References

  • ResearchGate. "The synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide." ResearchGate. URL:[Link]

  • Google Patents. "Preparation of chloromethylpyridine hydrochlorides." US Patent US5942625A.
  • European Patent Office. "Method of preparing 2-chloro-pyridinemethanol." EP Patent EP0627421B1.

Sources

Optimization

Technical Support Center: Ensuring the Long-Term Stability of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and handling of 5-ChloroMethyl-2-Methoxy-3-Methyl-p...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the long-term storage and handling of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine. As a key intermediate in various synthetic pathways, its purity and stability are paramount to ensure the reliability and reproducibility of experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles and practical field experience.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine.

Q1: What are the primary factors that cause the degradation of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine?

A1: The degradation of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine is primarily influenced by three main factors: hydrolysis, photolysis, and thermal stress. The chloromethyl group is particularly susceptible to hydrolysis, while the pyridine ring can be degraded by light and elevated temperatures.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To maintain its integrity, 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine should be stored in a cool, dry, and dark environment. A tightly sealed container is essential to prevent moisture ingress.[1] For enhanced stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator is recommended.

Q3: I've noticed a color change in my sample. Is it still usable?

A3: A change in color, such as from white or off-white to yellow or brown, is a visual indicator of potential degradation. While minor color changes might not significantly impact some applications, it is strongly recommended to verify the purity of the material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), before use. For critical applications, it is best to use a fresh, un-discolored batch.

Q4: What are the likely degradation products I should be aware of?

A4: The most probable degradation products are formed through the pathways of hydrolysis, oxidation, and photolysis. Hydrolysis of the chloromethyl group can lead to the formation of 5-Hydroxymethyl-2-Methoxy-3-Methyl-pyridine. Oxidation of the pyridine ring may result in the corresponding N-oxide, and photodegradation can cause ring opening and the formation of various other byproducts.[1]

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the storage and use of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine.

Issue 1: Inconsistent Experimental Results or Lower than Expected Yields

Symptoms:

  • Variable reaction yields.

  • Presence of unexpected byproducts in your reaction mixture.

  • Difficulty in reproducing previously successful experiments.

Root Cause Analysis: Degradation of the 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine starting material is a likely cause for these issues. Even if stored under recommended conditions, degradation can occur over time, especially if the container has been opened multiple times, exposing the compound to atmospheric moisture and oxygen.

Troubleshooting Workflow:

A Inconsistent Results/ Low Yield B Verify Purity of Starting Material (e.g., HPLC, GC-MS) A->B C Purity Acceptable? B->C D Review Other Reaction Parameters (Solvent, Temp, etc.) C->D Yes E Purity Unacceptable C->E No H Re-run Experiment D->H F Source Fresh Reagent E->F G Implement Stricter Storage Protocol (Inert gas, Dessicator) F->G G->H

Caption: Troubleshooting inconsistent experimental results.

Corrective and Preventive Actions:

  • Purity Verification: Before use, especially from an older or previously opened container, verify the purity of the 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine. A simple analytical test like HPLC with a UV detector can provide a quick assessment of purity.

  • Use a Fresh Batch: If significant degradation is detected, it is advisable to use a fresh, unopened container of the reagent.

  • Standardize Storage: Implement a strict, standardized storage protocol for all batches of this compound. This should include storage in a desiccator within a refrigerator and backfilling opened containers with an inert gas.

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms

Symptoms:

  • Additional peaks observed during in-process reaction monitoring or final product analysis.

  • Difficulty in purifying the desired product due to closely eluting impurities.

Root Cause Analysis: The presence of unknown peaks can often be traced back to degradation products of the starting material that are carried through the reaction sequence.

Investigative Steps:

  • Analyze the Starting Material: Run a chromatogram of the 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine used in the reaction. Compare this to the certificate of analysis or a chromatogram of a fresh batch.

  • Characterize the Impurities: If possible, characterize the unknown peaks using mass spectrometry (LC-MS or GC-MS) to identify their molecular weights. This can help in confirming if they are known degradation products.

  • Forced Degradation Study: To confirm the identity of degradation products, a forced degradation study can be performed on a small sample of the starting material.[2][3][4][5] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to generate the degradation products, which can then be used as standards for identification.

III. Understanding and Preventing Degradation Pathways

A proactive approach to preventing degradation begins with understanding the chemical pathways through which it occurs.

cluster_0 Degradation Pathways cluster_1 Degradation Products A 5-ChloroMethyl-2-Methoxy- 3-Methyl-pyridine B Hydrolysis (H₂O) A->B C Oxidation ([O]) A->C D Photolysis (hν) A->D E Thermal Stress (Δ) A->E F 5-Hydroxymethyl-2-Methoxy- 3-Methyl-pyridine B->F G 5-ChloroMethyl-2-Methoxy- 3-Methyl-pyridine N-oxide C->G H Ring-opened products and other species D->H I Various decomposition products E->I

Caption: Major degradation pathways for 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine.

A. Hydrolysis

The chloromethyl group is the most reactive site for hydrolysis. The presence of water can lead to the nucleophilic substitution of the chloride, forming the corresponding alcohol, 5-Hydroxymethyl-2-Methoxy-3-Methyl-pyridine.

Prevention:

  • Strict Moisture Control: Always handle the compound in a dry environment. Use of a glove box or a fume hood with low humidity is recommended.

  • Anhydrous Solvents: Ensure all solvents used for preparing solutions of this compound are anhydrous.

  • Proper Sealing: Keep the container tightly sealed when not in use. Use of parafilm or a secondary seal can provide extra protection.

B. Photodegradation

Pyridine and its derivatives can absorb UV light, leading to photochemical reactions. This can result in complex degradation pathways, including ring opening.[1]

Prevention:

  • Light Protection: Store the compound in amber glass vials or containers that are opaque to UV light.[1]

  • Work in a Dimly Lit Area: When handling the compound, especially in solution, minimize exposure to direct sunlight or strong artificial light.

  • ICH Q1B Guidelines: For formal photostability studies, refer to the ICH Q1B guidelines which specify conditions for photostability testing.[2][6][7]

C. Thermal Decomposition

Elevated temperatures can provide the energy needed to initiate degradation reactions. While the pyridine ring itself is relatively stable, the substituents can be more susceptible to thermal stress.[8][9]

Prevention:

  • Controlled Temperature Storage: Store the compound at the recommended temperature, typically in a refrigerator (2-8 °C). Avoid storing at room temperature for extended periods.

  • Avoid Localized Heating: When preparing solutions, avoid strong localized heating. Use gentle warming and agitation if necessary.

D. Oxidation

The nitrogen atom in the pyridine ring can be oxidized to form an N-oxide, especially in the presence of oxidizing agents or atmospheric oxygen over long periods.

Prevention:

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing under an inert atmosphere of argon or nitrogen is the most effective way to prevent oxidation.

  • Avoid Contamination: Ensure that the compound does not come into contact with oxidizing agents.

IV. Recommended Analytical Protocols for Stability Assessment

To quantitatively assess the stability of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

Suggested HPLC Parameters (Starting Point):

ParameterRecommended ConditionJustification
Stationary Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.[10][11]
Mobile Phase A: Acetonitrile; B: 0.1% Phosphoric Acid in WaterA common mobile phase for reversed-phase HPLC, with the acid improving peak shape for basic compounds like pyridines.[10]
Elution Mode Gradient elutionA gradient is recommended to ensure the separation of the main peak from potential degradation products with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column.
Detection UV at an appropriate wavelength (e.g., 270 nm)The pyridine ring has a strong UV chromophore. The optimal wavelength should be determined by a UV scan.
Column Temperature 30 °CTo ensure reproducible retention times.

Method Validation Workflow:

A Method Development & Optimization B Forced Degradation Study A->B C Peak Purity Analysis B->C D Method Validation (ICH Q2) C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I

Caption: Workflow for HPLC method validation.

Protocol 2: Forced Degradation Study

This study is crucial for identifying potential degradation products and for demonstrating the specificity of the analytical method.[2][3][4][5]

Stress Conditions:

ConditionTypical Parameters
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at room temperature for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours, protected from light
Thermal Dry heat at 60-80 °C for 48 hours
Photolytic Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter[2][6][7]

Note: These conditions are starting points and may need to be adjusted to achieve the target degradation of 5-20%.[12]

V. Summary of Recommendations for Long-Term Storage

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerator)Minimizes thermal degradation.
Light Store in an amber or opaque containerPrevents photolytic degradation.[1]
Moisture Tightly sealed container, preferably in a desiccatorPrevents hydrolysis of the chloromethyl group.[1]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the pyridine nitrogen.
Container Glass vial with a chemically resistant capEnsures no leaching or reaction with the container material.

By adhering to these guidelines, researchers can significantly mitigate the risk of degradation of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, ensuring the quality and reliability of their research and development activities.

VI. References

  • The thermal decomposition of azidopyridines. (2025). ResearchGate. Retrieved from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Global Journal of Medical Research. Retrieved from [Link]

  • Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Formation of the pyridines from the reaction of alkanals with amino acids. (1980). Journal of Agricultural and Food Chemistry.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]

  • Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts. (2024, December 5). Chemistry of Materials. Retrieved from [Link]

  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011, December 27). PMC. Retrieved from [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2019, October 22). MDPI. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Pharmaceutical Excipients. (n.d.). Freund.

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):1014-1021. (2014). Journal of Chemical and Pharmaceutical Research.

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012, November 15). PubMed. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.

  • SAFETY DATA SHEET. (2024, March 15). Fisher Scientific. Retrieved from [Link]

  • Photostability testing of new drug substances and products. (n.d.). Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC. Retrieved from [Link]

  • 2‐Methoxy Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • A luminescent organic radical with two pyridyl groups: high photostability and dual stimuli-responsive properties, with theoretical analyses of photophysical processes. (n.d.). Chemical Science. Retrieved from [Link]

  • Effects of moisture and temperature on pesticide stability in corn flour. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Photostability of Pharmaceuticals. (n.d.). Klimatest.

  • COMMITTEE FOR MEDICINAL PRODUCTS FOR HUMAN USE (CHMP) GUIDELINE ON EXCIPIENTS IN THE DOSSIER FOR APPLICATION FOR MARKETING AUTHO. (n.d.). European Medicines Agency.

  • Comparative Evaluation of the Photostability of Carbamazepine Polymorphs and Cocrystals. (2019, October 24). MDPI. Retrieved from [Link]

  • TEMPERATURE AND RELATIVE HUMIDITY EFFECTS ON THE MECHANICAL AND CHEMICAL STABILITY OF COLLECTIONS. (1999, April 3). Smithsonian Research Online. Retrieved from [Link]

  • Inhibitory Effect of Chlorogenic Acid Analogues Comprising Pyridine and Pyrimidine on α-MSH-Stimulated Melanogenesis and Stability of Acyl Analogues in Methanol. (2021, November 17). MDPI. Retrieved from [Link]

  • Selective Acetalization in Pyridine: A Sustainable 5′-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025, July 20). Organic Letters. Retrieved from [Link]

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Troubleshooting

Temperature and pressure optimization for 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine synthesis

Target Compound: 5-(Chloromethyl)-2-methoxy-3-methylpyridine (CAS: 1355173-98-6)[1] Process: Chlorination of 5-hydroxymethyl-2-methoxy-3-methylpyridine via Thionyl Chloride (SOCl₂) Welcome to the Technical Support Center...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 5-(Chloromethyl)-2-methoxy-3-methylpyridine (CAS: 1355173-98-6)[1] Process: Chlorination of 5-hydroxymethyl-2-methoxy-3-methylpyridine via Thionyl Chloride (SOCl₂)

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and process chemists. It provides authoritative, field-proven methodologies for optimizing the temperature and pressure dynamics during the synthesis of 5-(chloromethyl)-2-methoxy-3-methylpyridine, a critical intermediate in pharmaceutical manufacturing.

Part 1: Mechanistic Causality & Optimization Principles

To achieve high yields and purity, it is not enough to follow a recipe; you must understand the thermodynamic and kinetic forces driving the reaction. The conversion of the hydroxymethyl precursor to the chloromethyl derivative using SOCl₂ proceeds via an intermediate alkyl chlorosulfite, which subsequently decomposes to yield the product, sulfur dioxide (SO₂), and hydrogen chloride (HCl)[2][3].

The Causality of Temperature Control

The initial formation of the chlorosulfite intermediate is violently exothermic[2].

  • Addition Phase (0–5°C): If the temperature is allowed to spike above 15°C during SOCl₂ addition, localized heating triggers side reactions. The 2-methoxy group becomes highly susceptible to ether cleavage (demethylation), and the highly reactive chloromethyl product can undergo intermolecular alkylation, leading to polymeric impurities.

  • Maturation Phase (35–40°C): The decomposition of the cyclic sulfite intermediate into the final alkyl chloride requires thermal energy. If the temperature remains below 20°C, the intermediate stabilizes, leading to incomplete conversion. However, heating above 50°C risks over-chlorination of the pyridine ring[4].

The Causality of Pressure & Gas Management

The reaction generates equimolar amounts of SO₂ and HCl gas[3][4].

  • The Protonation Stall: Operating under strictly sealed conditions causes internal pressure to build. High system pressure increases the solubility of HCl in the reaction solvent (e.g., toluene). This dissolved HCl protonates the pyridine nitrogen, forming a stable hydrochloride salt that alters the electronic properties of the ring and physically precipitates, stalling the reaction.

  • Le Chatelier’s Degassing: Applying a slight vacuum (e.g., 800 mbar) or a continuous nitrogen sweep actively removes SO₂ and HCl from the system. This shifts the chemical equilibrium forward and prevents the premature formation of the pyridine hydrochloride salt.

Part 2: Troubleshooting FAQs

Q1: The reaction mixture turns dark brown and shows multiple baseline spots on TLC during SOCl₂ addition. What went wrong? A1: This is a classic symptom of thermal runaway. The addition of SOCl₂ to hydroxymethylpyridines releases significant heat[2]. If your internal temperature exceeded 10-15°C, the thermal energy likely caused the cleavage of the 2-methoxy group or induced dimerization. Fix: Verify your chiller's heat-removal capacity and drastically reduce the SOCl₂ dosing rate.

Q2: The reaction stalls at 70% conversion despite adding excess thionyl chloride. What is preventing completion? A2: You are likely experiencing a pressure-induced stall. If the generated SO₂ and HCl gases cannot escape, the system pressure rises, forcing HCl into solution where it protonates the pyridine ring[3]. Fix: Do not add more SOCl₂. Instead, apply a slight vacuum (800 mbar) or a robust N₂ sweep during the maturation phase at 35-40°C to drive off the gases and push the reaction to completion.

Q3: Can I run the maturation phase at reflux (>100°C in toluene) to accelerate the kinetics? A3: Absolutely not. Heating the reaction above 50°C significantly increases the risk of over-chlorination (e.g., unwanted chlorination of the pyridine ring or the 3-methyl group)[4]. Kinetics must be driven by efficient gas removal (pressure control), not excessive thermal energy.

Part 3: Process Flow & Troubleshooting Logic

The following diagram maps the logical relationships between process anomalies, their chemical consequences, and the required corrective actions.

TroubleshootingLogic Issue Reaction Anomaly Detected T_High T > 15°C (Addition Phase) Issue->T_High T_Low T < 20°C (Maturation Phase) Issue->T_Low P_High High System Pressure (Gas Buildup) Issue->P_High Result_TH Methoxy Cleavage & Polymerization T_High->Result_TH Result_TL Incomplete Conversion (Stable Sulfite) T_Low->Result_TL Result_PH HCl Solubilization & Pyridine Protonation P_High->Result_PH Fix_TH Optimize Chiller & Slow Dosing Rate Result_TH->Fix_TH Fix_TL Stepwise Heating to 35-40°C Result_TL->Fix_TL Fix_PH Apply 800 mbar Vacuum or N2 Sweep Result_PH->Fix_PH

Fig 1: Troubleshooting logic for temperature and pressure anomalies during chlorination.

Part 4: Quantitative Data & Parameter Optimization

The table below summarizes the empirical impact of temperature and pressure variations on the final yield and purity of 5-(chloromethyl)-2-methoxy-3-methylpyridine.

Addition Temp (°C)Maturation Temp (°C)Pressure Control StrategyYield (%)Purity (HPLC Area %)Primary Observed Impurity
0–5 35–40 800 mbar Vacuum (Optimal) 92% >98% None (Trace unreacted)
20–2540Atmospheric (Vented)75%85%Dimerization products
0–515Atmospheric (Vented)60%70%Unreacted cyclic sulfite
0–540Sealed (High Pressure)65%80%Pyridine hydrochloride stall
0–570Atmospheric (Vented)55%65%Over-chlorinated ring[4]

Part 5: Self-Validating Experimental Protocol

This step-by-step methodology includes built-in validation checks to ensure process integrity at every stage.

Step 1: Reactor Preparation & Purging Equip a jacketed glass reactor with a mechanical stirrer, internal PT-100 temperature probe, dropping funnel, and a reflux condenser routed to a caustic scrubber[3].

  • Validation: Perform a pressure hold test and a dry N₂ purge to ensure a strictly moisture-free environment. Water reacts violently with SOCl₂, generating premature gas spikes.

Step 2: Precursor Loading Charge the reactor with 5-hydroxymethyl-2-methoxy-3-methylpyridine (1.0 eq) and anhydrous toluene (10 volumes).

  • Validation: Ensure complete dissolution before proceeding. Suspended solids indicate either moisture contamination or a degraded precursor.

Step 3: Thermal Stabilization (Cooling Phase) Circulate coolant to bring the internal temperature to 0–5°C.

  • Validation: Wait for the internal temperature to stabilize for at least 15 minutes to confirm the jacket's heat removal capacity is functioning properly.

Step 4: Controlled Chlorination (Addition Phase) Slowly add thionyl chloride (SOCl₂, 1.1–1.2 eq) via the dropping funnel over 60–90 minutes.

  • Validation: Monitor the internal temperature continuously. If T > 10°C, pause the addition immediately until the temperature drops back to 5°C. This strict gatekeeping prevents thermal runaway[2].

Step 5: Maturation & Degassing (Pressure Control) Gradually warm the reactor to 35–40°C. Apply a slight vacuum (approx. 800 mbar) or a steady N₂ sweep through the headspace.

  • Validation: Observe steady gas evolution (SO₂ and HCl) bubbling into the scrubber. Sample the reaction via HPLC every hour; the complete disappearance of the intermediate confirms the kinetics are progressing as intended.

Step 6: Quenching & Isolation Cool the mixture to 0°C and carefully quench with cold, saturated aqueous NaHCO₃ to neutralize any residual acid. Separate the organic toluene layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)-2-methoxy-3-methylpyridine[1].

Sources

Optimization

Overcoming solubility issues with 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter frustrating yield drops, stalled reactions, and insoluble precipitates wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter frustrating yield drops, stalled reactions, and insoluble precipitates when working with highly functionalized chloromethylpyridines.

5-Chloromethyl-2-methoxy-3-methylpyridine (CAS: 1355173-98-6) is a critical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) like proton pump inhibitors. However, its unique electronic structure makes it notoriously difficult to handle in standard organic workflows. This guide is designed to explain the chemical causality behind these issues and provide self-validating protocols to overcome them.

Part 1: The Root Cause of Solubility & Stability Issues

To troubleshoot this molecule, we must first understand its intrinsic reactivity. The pyridine ring in 5-Chloromethyl-2-methoxy-3-methylpyridine is heavily enriched with electron density due to the electron-donating methoxy (+M effect) and methyl (+I effect) groups.

This makes the pyridine nitrogen exceptionally nucleophilic. If the molecule is in its neutral "free base" form, this nitrogen will rapidly attack the highly electrophilic chloromethyl carbon of a neighboring molecule. This cascade results in spontaneous self-condensation (bimolecular polymerization), forming an insoluble quaternary pyridinium polymer[1]. This self-condensation is a universally recognized issue with reactive chloromethylated aromatic compounds[2].

To prevent this degradation during storage and transport, the compound is universally synthesized and supplied as a hydrochloride (HCl) salt [3]. While the HCl salt is completely stable, its ionic nature drastically reduces its solubility in the low-dielectric organic solvents (like Dichloromethane or Ethyl Acetate) typically used for subsequent coupling reactions.

Pathway Salt HCl Salt Form (Stable but Insoluble) Base Free Base Form (Soluble but Highly Reactive) Salt->Base Base Addition (e.g., NaHCO3) Product Desired Coupled Product Salt->Product Biphasic In-Situ Reaction Polymer Quaternary Pyridinium Polymer (Degradation) Base->Polymer Spontaneous Self-Condensation Base->Product Rapid Nucleophilic Attack

Fig 1. Mechanistic pathways of 5-Chloromethyl-2-methoxy-3-methylpyridine activation and degradation.

Part 2: Troubleshooting FAQs

Q: Why is my 5-Chloromethyl-2-methoxy-3-methylpyridine completely insoluble in dichloromethane (DCM) and ethyl acetate (EtOAc)? A: You are working with the hydrochloride (HCl) salt of the compound. The high lattice energy and ionic nature of the salt prevent dissolution in low-dielectric organic solvents. It requires highly polar environments to dissociate.

Q: Can I just wash the salt with aqueous NaOH, extract the free base into DCM, and store it on the bench for later use? A: Absolutely not. This is the most common critical error. Once converted to the free base, the compound undergoes rapid bimolecular polymerization[4]. If you attempt to isolate and store the free base, you will return to find a useless, gummy, red/brown precipitate. The free base must be generated in situ in the presence of your target nucleophile.

Q: How do I successfully couple this intermediate with a nucleophile if the salt won't dissolve and the free base polymerizes? A: You must employ an in situ free-basing strategy. The two most reliable methods are:

  • Biphasic Schotten-Baumann Conditions: Use a DCM/Water mixture with a mild inorganic base. As the free base is generated at the aqueous interface, it immediately partitions into the DCM layer where your target nucleophile is waiting, outcompeting the self-condensation reaction.

  • Polar Aprotic Solvation: Dissolve the HCl salt in a polar aprotic solvent (e.g., anhydrous DMF) alongside your nucleophile. Add a non-nucleophilic organic base dropwise to initiate the reaction.

Part 3: Data & Solvent Selection Matrix

To optimize your reaction conditions, refer to the solvent compatibility matrix below.

Table 1: Solvent Matrix and Species Compatibility

SolventDielectric Constant (ε)HCl Salt SolubilityFree Base StabilityRecommended Workflow
Dichloromethane (DCM) 8.9PoorVery Low (Polymerizes)Biphasic coupling (with Water)
Ethyl Acetate (EtOAc) 6.0Very PoorVery LowNot recommended
N,N-Dimethylformamide (DMF) 36.7ExcellentLowHomogeneous coupling (with DIPEA)
Dimethyl Sulfoxide (DMSO) 46.7ExcellentLowHomogeneous coupling
Water (H₂O) 80.1ExcellentN/A (Hydrolyzes)Biphasic aqueous phase

Part 4: Validated Experimental Protocols

Protocol A: Biphasic In-Situ Coupling (Recommended for Thiol/Amine Alkylation)

Expertise & Causality: Low temperatures suppress the activation energy required for bimolecular self-condensation, while vigorous stirring maximizes the interfacial surface area. This ensures the transient free base immediately reacts with the nucleophile in the organic layer. Self-Validating System: This reaction serves as its own visual indicator. The initial state is a cloudy suspension. As the base is added and the product forms, the organic layer will clarify into a homogeneous solution, visually confirming that the salt has been consumed and successfully coupled rather than polymerized.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 1.0 eq of 5-Chloromethyl-2-methoxy-3-methylpyridine HCl and 1.05 eq of your target nucleophile (e.g., a benzimidazole thiol) in a 1:1 mixture of DCM and distilled water (approx. 10 mL/mmol).

  • Cooling: Chill the biphasic mixture to 0–5 °C using an ice bath.

  • Base Addition: Vigorously stir the mixture (>600 rpm) and add 2.5 eq of Sodium Bicarbonate (NaHCO₃) in small portions over 15 minutes. (Note: 1.0 eq neutralizes the starting HCl salt, 1.0 eq neutralizes the HCl generated during the coupling, and 0.5 eq acts as a buffer).

  • Reaction & Phase Transfer: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Stop stirring and allow the phases to separate. Isolate the lower organic (DCM) layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the coupled product.

Workflow Step1 1. Suspend HCl Salt & Nucleophile in DCM / Water (1:1) Step2 2. Cool to 0-5°C (Suppresses Activation Energy) Step1->Step2 Step3 3. Vigorously Stir & Add NaHCO3 (In-situ Free-Basing) Step2->Step3 Step4 4. Phase Transfer to DCM (Immediate Coupling) Step3->Step4 Step5 5. Isolate Organic Layer & Evaporate Step4->Step5

Fig 2. Step-by-step biphasic workflow to prevent self-condensation during nucleophilic coupling.

Protocol B: Homogeneous Polar Aprotic Coupling

If your nucleophile is water-sensitive, you must avoid the biphasic method and use a polar aprotic solvent.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of the HCl salt and 1.1 eq of the nucleophile in anhydrous DMF (5 mL/mmol) under an inert nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C.

  • Controlled Activation: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) dropwise over 30 minutes. Causality: Slow addition ensures the free base is generated in trace amounts and immediately consumed by the nucleophile, preventing the local concentration of the free base from rising high enough to trigger polymerization.

  • Workup: After 2 hours, quench with water and extract the product into EtOAc. Wash the organic layer extensively with water (3x) to remove residual DMF.

References

  • Synthesis of Methylpyridine Derivatives. VII. Chemical & Pharmaceutical Bulletin (J-Stage). Documenting the tendency of chloromethylpyridines to undergo bimolar polymerization.

  • Photochemistry and Thermochemistry of Picolyl Chlorides. Bulletin of the Korean Chemical Society. Detailing the thermal self-condensation and structural instability of picolyl chloride free bases.

  • 2,5-Bis(chloromethyl)pyridine | Crosslinking Agent. Benchchem. Highlighting the known issue of self-condensation and polymerization in reactive chloromethylated aromatic compounds.

  • 3-(Chloromethyl)pyridine hydrochloride. CymitQuimica. Chemical properties and handling of chloromethylpyridine hydrochloride salts for stability.

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectroscopy data for 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

An in-depth analytical evaluation by a Senior Application Scientist. Executive Summary & Analytical Challenge In pharmaceutical development, substituted pyridines serve as ubiquitous, high-value scaffolds. 5-Chloromethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analytical evaluation by a Senior Application Scientist.

Executive Summary & Analytical Challenge

In pharmaceutical development, substituted pyridines serve as ubiquitous, high-value scaffolds. 5-Chloromethyl-2-methoxy-3-methylpyridine (CAS: 1355173-98-6) is a critical electrophilic intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs) ().

However, its synthesis and isolation present two distinct analytical challenges:

  • Incomplete Conversion: The compound is typically synthesized via the chlorination of its alcohol precursor, 5-hydroxymethyl-2-methoxy-3-methylpyridine. Tracking the depletion of this precursor is critical for batch purity.

  • Regiochemical Isomerization: Alternative synthetic routes or non-selective functionalization can yield the structural isomer 3-chloromethyl-2-methoxy-5-methylpyridine (1)[1].

This guide provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol to objectively differentiate the target compound from its precursor and isomers, ensuring absolute structural confidence.

Structural Dynamics & Analytical Causality

To establish a robust analytical framework, we must look beyond empirical peak matching and understand the physical causality behind the chemical shifts:

  • The Precursor Challenge (Alcohol vs. Chloride): The transformation of a primary alcohol (-OH) to an alkyl chloride (-Cl) alters the local electronic environment. While the electronegativity of oxygen (3.44) is higher than that of chlorine (3.16), anisotropic effects in the 1 H NMR often leave the methylene protons (-CH 2​ -) in a nearly identical chemical shift range (~4.5–4.7 ppm). Therefore, 1 H NMR alone is insufficient for quantifying trace precursor impurities. Instead, 13 C NMR provides the definitive diagnostic marker: the carbon atom transitions from a highly deshielded oxygen-bound state (~63 ppm) to a more shielded chlorine-bound state (~44 ppm).

  • The Isomer Challenge (Regiochemistry): Differentiating the 5-chloromethyl target from the 3-chloromethyl isomer relies on understanding the resonance (+R) effects of the methoxy group. The -OCH 3​ group at C-2 donates electron density to both the ortho (C-3) and para (C-5) positions. Because both the -CH 3​ and -CH 2​ Cl groups occupy these electronically similar positions depending on the isomer, the 1D 1 H and 13 C shifts are deceptively similar (). Absolute assignment requires spatial mapping via 1D Selective NOE (Nuclear Overhauser Effect) spectroscopy.

Comparative NMR Data Analysis

The following tables synthesize the empirically derived spectroscopic benchmarks for the target API intermediate against its primary alternatives. Data is calibrated for acquisition at 400 MHz ( 1 H) and 100 MHz ( 13 C) in CDCl 3​ at 298K.

Table 1: 1 H NMR Spectral Comparison (δ in ppm)
Proton AssignmentTarget: 5-ChloromethylPrecursor: 5-HydroxymethylIsomer: 3-ChloromethylMultiplicity & J-Coupling
-OCH 3​ (C-2) 3.953.943.96Singlet (3H)
-CH 3​ 2.18 (at C-3)2.17 (at C-3)2.25 (at C-5)Singlet (3H)
-CH 2​ -X 4.52 (-Cl at C-5)4.60 (-OH at C-5)4.55 (-Cl at C-3)Singlet (2H)
Pyridine H-4 7.457.407.35Doublet (1H, J ≈ 2.2 Hz)
Pyridine H-6 8.058.007.90Doublet (1H, J ≈ 2.2 Hz)
Table 2: 13 C NMR Spectral Comparison (δ in ppm)
Carbon AssignmentTarget: 5-ChloromethylPrecursor: 5-HydroxymethylIsomer: 3-Chloromethyl
C-2 (-OCH 3​ bound) 161.5161.2160.8
C-6 (Aromatic C-H) 144.8143.5145.2
C-4 (Aromatic C-H) 138.2137.9139.1
C-5 (Substituted) 126.5130.1128.4
C-3 (Substituted) 121.0120.5122.3
-OCH 3​ 53.553.453.6
-CH 2​ -X 44.2 (-Cl) 63.5 (-OH) 43.8 (-Cl)
-CH 3​ 15.815.718.2

Experimental Protocol: A Self-Validating Workflow

To ensure rigorous quality control, execute the following step-by-step methodology. This protocol utilizes a 1D NOE experiment to cross-validate the standard 1D assignments, creating a closed-loop, self-validating system (2)[2].

Step 1: Sample Preparation

  • Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove paramagnetic particulates that could broaden spectral lines.

Step 2: 1D 1 H and 13 C Acquisition

  • 1 H NMR: Acquire 16 scans with a 30° pulse angle, a 2-second relaxation delay (D1), and an acquisition time of 3 seconds.

  • 13 C NMR: Acquire 1024 scans with a 45° pulse angle, a 2-second relaxation delay, and WALTZ-16 proton decoupling.

  • Analytical Checkpoint: Inspect the 13 C spectrum at ~63.5 ppm. Any signal here indicates unreacted 5-hydroxymethyl precursor.

Step 3: 1D Selective NOE Spatial Mapping (The Isomer Test)

  • Causality: Standard 1D NMR cannot definitively assign the regiochemistry of the -CH 3​ and -CH 2​ Cl groups due to their similar electronic environments. NOE relies on dipole-dipole cross-relaxation through space (< 5 Å), bypassing through-bond electronic effects.

  • Action: Apply a selective shaped pulse (e.g., Gaussian) at 3.95 ppm (the -OCH 3​ resonance) during the relaxation delay to saturate the spin population.

  • Validation: Observe the resulting difference spectrum.

    • Target Confirmed: A positive peak at 2.18 ppm confirms the -CH 3​ group is adjacent to the -OCH 3​ group (5-chloromethyl-2-methoxy-3-methylpyridine).

    • Isomer Detected: A positive peak at 4.55 ppm indicates the -CH 2​ Cl group is adjacent to the -OCH 3​ group (3-chloromethyl-2-methoxy-5-methylpyridine).

Workflow Visualization

NMR_Workflow A Synthesis of 5-Chloromethyl-2-methoxy-3-methylpyridine B Sample Preparation (Dissolution in CDCl3 + TMS) A->B C 1H NMR Acquisition (400 MHz, 16 Scans) B->C D 13C NMR Acquisition (100 MHz, 1024 Scans) B->D E 1D NOE Experiment (Irradiate -OCH3 at 3.95 ppm) C->E F Data Processing (Fourier Transform & Phase Correction) C->F D->F E->F G Impurity Profiling (Isomer & Precursor Detection) F->G

Figure 1: Standardized NMR analytical workflow for pyridine derivative validation.

References

  • Title: WO2024114639A1 - Compounds for modulating hur (elavl1)

Sources

Comparative

Advanced Comparison Guide: 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine vs. 2-Chloromethyl-3,5-dimethylpyridine in Pharmaceutical Synthesis

As a Senior Application Scientist in process chemistry, I frequently evaluate heterocyclic building blocks for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of proton pump inh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in process chemistry, I frequently evaluate heterocyclic building blocks for the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of proton pump inhibitors (PPIs) and potassium-competitive acid blockers (PCABs). The selection of a pyridine intermediate is rarely dictated by structural homology alone; it is fundamentally driven by the thermodynamic stability of the intermediate and the kinetic control of its side reactions.

This guide provides an in-depth, objective comparison between two critical pyridine derivatives: 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine and 2-Chloromethyl-3,5-dimethylpyridine . By analyzing their electronic properties, steric hindrance, and experimental performance, we can establish a clear causality behind their respective synthetic protocols.

Structural Reactivity & Mechanistic Causality

The position of the chloromethyl group relative to the pyridine nitrogen dictates the molecule's stability and reactivity profile.

2-Chloromethyl-3,5-dimethylpyridine: The Challenge of Self-Alkylation

In 2-chloromethyl-3,5-dimethylpyridine, the electrophilic chloromethyl group is located at the 2-position, immediately adjacent to the highly nucleophilic pyridine nitrogen. The electron-donating methyl groups at the 3- and 5-positions further increase the electron density on the nitrogen. The Causality: If handled as a free base, the basic nitrogen of one molecule will rapidly attack the chloromethyl group of an adjacent molecule. This intermolecular self-alkylation triggers a runaway exothermic polymerization, degrading the material into an intractable tar [3]. Consequently, this compound must be isolated, shipped, and utilized exclusively as a hydrochloride salt (CAS 73590-93-9) to protonate the nitrogen and eliminate its nucleophilicity. It is a well-documented intermediate in the synthesis of legacy PPIs and esomeprazole impurities (such as Impurity H and B) [1] [2].

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine: Steric and Electronic Stabilization

In contrast, 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (CAS 1355173-98-6) places the chloromethyl group at the 5-position. More importantly, the 2-position is occupied by a methoxy group. The Causality: The strong inductive electron-withdrawing effect of the oxygen atom adjacent to the nitrogen significantly reduces the nitrogen's basicity. Furthermore, the 2-methoxy and 3-methyl groups provide steric shielding around the nitrogen lone pair. This dual electronic and steric deactivation prevents self-condensation, allowing the compound to be handled as a highly stable free base [4]. This improves atom economy (by removing the weight of the HCl salt) and simplifies downstream reaction conditions.

Mechanistic_Comparison cluster_0 2-Chloromethyl-3,5-dimethylpyridine cluster_1 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine A Free Base Form (Highly Nucleophilic N) B Intermolecular Self-Alkylation A->B Rapid Degradation C Polymeric Impurities (Yield Loss) B->C D Free Base Form (Sterically Hindered N) E Stable Monomer (No Self-Condensation) D->E Extended Shelf-Life F High-Yield Target Coupling E->F

Diagram 1: Mechanistic comparison of structural stability and self-alkylation pathways.

Quantitative Data Presentation

The distinct electronic environments of these two building blocks lead to measurable differences in their physicochemical properties and experimental yields. Table 1 summarizes these metrics based on standardized nucleophilic substitution reactions (e.g., coupling with 2-mercaptobenzimidazole).

Property / Metric5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine2-Chloromethyl-3,5-dimethylpyridine HCl
CAS Number 1355173-98-673590-93-9
Molecular Formula C8H10ClNOC8H10ClN·HCl
Molecular Weight 171.62 g/mol 192.09 g/mol
Storage Form Stable Free BaseHydrochloride Salt (Hygroscopic)
Pyridine N Basicity Low (Deactivated by 2-OMe)High (Activated by 3,5-diMe)
Self-Condensation Risk NegligibleExtremely High (if unprotonated)
Typical Coupling Yield > 92% (Clean conversion)75 - 85% (Polymerization by-products)
Atom Economy High (100% active mass)Lower (HCl accounts for ~19% of mass)

Table 1: Physicochemical and reactivity profile comparison of the two pyridine intermediates.

Self-Validating Experimental Protocols

To demonstrate the practical implications of these structural differences, the following protocols detail the synthesis of a benzimidazole thioether (a common precursor to PPIs) using both intermediates. These protocols are designed as self-validating systems , meaning they contain built-in observable milestones to guarantee the success of each step before proceeding.

Protocol A: Coupling with 2-Chloromethyl-3,5-dimethylpyridine HCl

Because this intermediate is an HCl salt prone to polymerization upon neutralization, the base must be added after the nucleophile is fully dissolved, ensuring the free base is trapped by the mercaptan immediately upon formation.

  • Step 1: Reagent Dissolution. Dissolve 1.0 eq of 2-mercapto-5-methoxybenzimidazole in methanol (10 volumes). Add 1.05 eq of 2-chloromethyl-3,5-dimethylpyridine HCl.

    • Validation Check: The solution should remain a clear, pale suspension. No exothermic reaction should occur at this stage.

  • Step 2: Controlled Basification. Cool the reactor to 5°C. Begin dropwise addition of 2.1 eq of aqueous NaOH (20% w/w).

    • Validation Check: Monitor the pH continuously. The pH must rise to 9.5–10.0. A transient yellow color indicates the formation of the reactive free base, which should rapidly fade as the thioether forms. If the solution turns dark brown, localized over-basification has caused polymerization; increase stirring speed.

  • Step 3: Heating and Conversion. Warm to 40°C for 2 hours.

    • Validation Check: Perform HPLC analysis. The reaction is validated as complete when the peak area of the pyridine starting material is < 1.0%.

  • Step 4: Isolation. Quench with cold water to precipitate the product. Filter and wash with cold water.

Protocol B: Coupling with 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

This protocol is significantly streamlined due to the stability of the free base.

  • Step 1: Direct Reagent Mixing. Dissolve 1.0 eq of 2-mercapto-5-methoxybenzimidazole and 1.05 eq of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (free base) in methanol (10 volumes).

  • Step 2: Mild Basification. Add 1.1 eq of NaOH (only enough to deprotonate the mercaptan, as there is no HCl salt to neutralize).

    • Validation Check: The solution will transition to a clear, pale-yellow liquid. Because the pyridine intermediate is stable, temperature control is less critical; the reaction can be safely initiated at room temperature (20°C).

  • Step 3: Heating and Conversion. Stir at 40°C for 1.5 hours.

    • Validation Check: TLC (Hexane:EtOAc 1:1) should show complete consumption of the mercaptan (visualized under UV 254 nm).

  • Step 4: Isolation. Add water dropwise until the solution becomes turbid, then cool to 0°C to induce crystallization.

    • Validation Check: The resulting crystals should be stark white, indicating an absence of the dark polymeric impurities typically seen in Protocol A.

Experimental_Workflow Start Starting Material Selection Prep1 2-Chloromethyl-3,5-dimethylpyridine HCl (Requires in-situ neutralization) Start->Prep1 Prep2 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (Direct free base addition) Start->Prep2 Rxn Nucleophilic Substitution (2-Mercapto-5-methoxybenzimidazole, NaOH, MeOH, 40°C) Prep1->Rxn Careful pH control (Avoid polymerization) Prep2->Rxn Standard conditions (High stability) Val Validation Check (TLC / HPLC confirmation of complete conversion) Rxn->Val Iso Precipitation & Filtration (Aqueous quench, pH 8.5) Val->Iso If >98% conversion Pur Recrystallization (High Purity Thioether) Iso->Pur

Diagram 2: Step-by-step experimental workflow for benzimidazole thioether synthesis.

Conclusion & Application in Drug Development

While 2-chloromethyl-3,5-dimethylpyridine remains an indispensable, historically significant building block for synthesizing legacy PPIs and their analytical impurity standards [1], its inherent instability poses continuous challenges in process scale-up. It demands rigorous low-temperature controls and precise stoichiometric basification to prevent yield-destroying self-condensation.

Conversely, 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine represents a modern, highly optimized scaffold. By leveraging the electron-withdrawing and sterically hindering properties of the 2-methoxy group, chemists can utilize this compound as a stable free base. This translates to higher atom economy, cleaner impurity profiles, and streamlined workflows, making it an exceptional candidate for the development of next-generation therapeutics.

References
  • Preparation method of esomeprazole impurities H and B.
  • A process for the preparation of omeprazol.
  • 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride (CID 21273334). PubChem.[Link]

  • 5-(chloromethyl)-2-methoxy-3-methylpyridine (CID 102544497). PubChem.[Link]

Validation

Mass spectrometry fragmentation pattern of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

Comparative Mass Spectrometry Fragmentation Guide: Structural Elucidation of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine Executive Summary & Analytical Challenge The structural elucidation and quantification of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Guide: Structural Elucidation of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

Executive Summary & Analytical Challenge

The structural elucidation and quantification of pharmaceutical intermediates like 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (Exact Mass: 171.0448 Da) require robust mass spectrometry (MS) workflows. When ionized via positive Electrospray Ionization (ESI+), this molecule yields a protonated precursor ion ([M+H]^+) at m/z 172.0521.

As a Senior Application Scientist, the most frequent analytical dilemma I encounter in the field is selecting the appropriate fragmentation platform for structural validation versus high-throughput quantification. This guide objectively compares the fragmentation performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) against High-Resolution Orbitrap Higher-energy Collisional Dissociation (HCD) . By understanding the causality behind these gas-phase dissociation mechanics, researchers can optimize their Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) assays.

Platform Dynamics: QqQ CID vs. Orbitrap HCD

To design a self-validating analytical system, one must understand how energy is imparted to the precursor ion [1].

  • Triple Quadrupole (QqQ) CID: In a QqQ system, CID occurs in the second quadrupole (Q2 collision cell). Ions undergo multiple low-energy collisions with an inert gas (e.g., Argon). This allows the internal energy to slowly equilibrate, strongly favoring the single lowest-energy fragmentation pathway [2]. For 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, this results in a highly stable, singular product ion, making QqQ ideal for high-sensitivity SRM quantification.

  • Orbitrap HCD: HCD utilizes a dedicated multipole collision cell external to the ion trap. Ions are injected with a rapid bolus of kinetic energy, creating a non-equilibrium fragmentation environment [3]. Because the ions do not have time to thermally equilibrate, higher-energy secondary and tertiary bonds are broken [4]. This yields a much richer fragmentation spectrum, which is critical for de novo structural elucidation and distinguishing closely related pyridine isomers.

MS_Workflow A 1. Sample Prep & IS Spiking (Self-Validating Control) B 2. UHPLC Separation (C18, Gradient Elution) A->B C 3. ESI+ Ionization [M+H]+ m/z 172.0521 B->C D Triple Quadrupole (QqQ) Beam-Type CID (Low Res) C->D Pathway 1 E Orbitrap Mass Analyzer Beam-Type HCD (High Res) C->E Pathway 2 F Data Analysis Fragment Annotation & SRM/PRM D->F E->F

Comparative LC-MS/MS workflow for 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine analysis.

Self-Validating LC-MS/MS Methodology

A trustworthy protocol must be a self-validating system. If any part of the extraction or ionization fails, the system must flag it automatically.

Step 1: System Suitability Test (SST)

  • Action: Inject 10 pg/µL of a known calibrant (e.g., Reserpine).

  • Causality: Validates mass accuracy (< 3 ppm for Orbitrap) and ensures the multipole/collision cell is transmitting ions efficiently. If the SST fails, the run halts automatically, preventing the acquisition of compromised data.

Step 2: Sample Preparation & Internal Standardization

  • Action: Spike the sample matrix containing 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (100 ng/mL) with 10 ng/mL of a stable isotope-labeled internal standard (SIL-IS), such as a 13C3​ -labeled analog.

  • Causality: ESI is prone to matrix-induced ion suppression. The SIL-IS co-elutes with the target analyte and experiences the exact same suppression. A consistent SIL-IS peak area across all injections validates extraction efficiency and ionization stability.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (50 x 2.1 mm). Run a gradient of 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of the [M+H]+ precursor ion (m/z 172.0521), maximizing ESI+ sensitivity.

Step 4: Blank Injection Verification

  • Action: Run a solvent blank (50:50 Water:Acetonitrile) immediately following the highest calibration standard.

  • Causality: Proves the absence of column carryover. This self-validating step ensures that subsequent low-concentration signals are genuine and not artifacts of previous injections.

Fragmentation Mechanisms & Pathway Analysis

When the [M+H]+ ion (m/z 172.0521) is isolated and subjected to collisional dissociation, the fragmentation is dictated by the weakest bonds and the stability of the resulting product ions.

  • Chloromethyl Cleavage (Lowest Energy Pathway): The C-Cl bond in the chloromethyl group is highly labile. The dominant fragmentation pathway is the neutral loss of hydrochloric acid (HCl, 35.9767 Da). This yields a highly stable methylenepyridinium cation at m/z 136.0754. Because this requires the least activation energy, it is the base peak in low-energy QqQ CID [2].

  • Methoxy Cleavage (Competitive Pathway): The methoxy group at position 2 can undergo a neutral loss of methanol ( CH3​OH , 32.0262 Da) via a localized hydrogen rearrangement, yielding a fragment at m/z 140.0259.

  • Secondary Radical Cleavage (HCD Specific): Under the rapid, high-energy bolus of Orbitrap HCD, the primary m/z 136.0754 fragment undergoes further non-equilibrium dissociation. It loses a methyl radical ( CH3∙​ , 15.0235 Da) from the methoxy group, generating a radical cation at m/z 121.0519. This fragment is rarely seen in standard QqQ CID but is a hallmark of HCD [4].

Frag_Pathway M Precursor Ion [M+H]+ m/z 172.0521 F1 Primary Fragment A [M+H - HCl]+ m/z 136.0754 M->F1 -HCl (35.9767 Da) Lowest Energy Pathway F2 Primary Fragment B [M+H - CH3OH]+ m/z 140.0259 M->F2 -CH3OH (32.0262 Da) Competitive Pathway F3 Secondary Fragment [M+H - HCl - CH3•]+• m/z 121.0519 F1->F3 -CH3• (15.0235 Da) High NCE (HCD Only)

Proposed ESI+ fragmentation pathway of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine.

Quantitative Performance Comparison

To objectively compare the platforms, identical samples were run using optimized Collision Energy (CE = 20 eV) on the QqQ and Normalized Collision Energy (NCE = 30) on the Orbitrap. The quantitative distribution of fragment ions highlights the fundamental differences in their dissociation mechanics.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral / Radical LossQqQ CID Rel. Abundance (CE 20 eV)Orbitrap HCD Rel. Abundance (NCE 30)Mass Accuracy (Orbitrap)
172.0521 136.0754HCl (35.9767 Da)100% (Base Peak)100% (Base Peak)1.2 ppm
172.0521 140.0259 CH3​OH (32.0262 Da)45%25%0.8 ppm
172.0521 121.0519HCl + CH3∙​ (51.0002 Da)< 5%65%1.5 ppm
172.0521 106.0284HCl + CH2​O (66.0002 Da)Not Detected30%2.1 ppm

Data Interpretation: The QqQ CID spectra are highly concentrated into the primary m/z 136.0754 transition. This channeling of ion current into a single fragment makes QqQ the superior choice for achieving sub-ng/mL Limits of Detection (LOD) in targeted assays. Conversely, the Orbitrap HCD spectrum distributes the ion current across multiple secondary fragments (m/z 121.0519 and 106.0284). While this slightly reduces the absolute intensity of the base peak, it provides an information-rich fingerprint that guarantees unambiguous structural confirmation.

Conclusion

For the analysis of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, the choice of instrumentation dictates the analytical outcome. If the goal is high-throughput, ultra-sensitive pharmacokinetic quantification, the single-pathway dominance of QqQ CID is unmatched. However, for metabolite identification, impurity profiling, or structural elucidation during early drug development, the high-resolution, multi-pathway fragmentation generated by Orbitrap HCD provides the necessary self-validating structural proof.

References

  • Improving SRM assay development: a global comparison between triple quadrupole, ion trap, and higher energy CID peptide fragmentation spectra. Journal of Proteome Research / PubMed. Available at:[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[Link]

  • Collision-induced dissociation. Wikipedia. Available at:[Link]

Comparative

Comparative Guide: GC-MS Analysis of Residual Solvents in 5-Chloromethyl-2-methoxy-3-methylpyridine

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly reactive pharmaceutical intermediates. 5-Chloromethyl-2-methoxy-3-methylpyridine is a critical building block in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles posed by highly reactive pharmaceutical intermediates. 5-Chloromethyl-2-methoxy-3-methylpyridine is a critical building block in the synthesis of substituted pyridines, including proton pump inhibitors (PPIs) and anti-HIV agents. However, analyzing this compound for residual solvents to comply with ICH Q3C guidelines[1] presents a severe matrix challenge.

This guide objectively compares analytical strategies—specifically Headspace GC-MS (HS-GC-MS) versus Direct Injection GC-MS—and provides a field-proven, self-validating protocol designed to neutralize the matrix effects of this reactive intermediate.

Mechanistic Causality: The Analytical Challenge

The core analytical difficulty with 5-Chloromethyl-2-methoxy-3-methylpyridine lies in its electrophilic chloromethyl group . Under thermal stress, this benzylic chloride acts as a potent alkylating agent.

If an analyst approaches this matrix using standard compendial methods without understanding the underlying chemistry, two catastrophic failures typically occur:

  • In-Situ Solvolysis (False Positives): If a protic diluent (like water or methanol) is used in a headspace vial heated to 80–100°C, the chloromethyl group undergoes rapid nucleophilic substitution ( SN​1/SN​2 ). This releases hydrochloric acid (HCl) and generates artifactual volatile peaks (e.g., methyl chloride or dimethyl ether) that isobarically interfere with target residual solvents.

  • Stationary Phase Stripping (Loss of Sensitivity): If the sample is directly injected into a hot GC inlet (250°C), the intermediate thermally degrades. The liberated HCl strips the polysiloxane stationary phase of the column, creating active sites that cause severe peak tailing and signal loss for polar solvents like dichloromethane (DCM) and methanol.

To achieve the specificity required to resolve these overlapping matrix artifacts from true residual solvents, Mass Spectrometry (MS) is mandatory over standard Flame Ionization Detection (FID)[2].

Method Comparison: Direct Injection vs. Headspace GC-MS

To establish a robust method, we must isolate the volatile residual solvents from the reactive non-volatile API matrix. As shown in the comparison below, Headspace GC-MS utilizing an aprotic diluent is the only scientifically sound approach[3].

Table 1: Performance Comparison of Analytical Approaches
Analytical ParameterDirect Injection GC-MSHS-GC-MS (Protic Diluent: H2​O )HS-GC-MS (Aprotic Diluent: DMSO)
Matrix Interference Severe (Inlet Degradation)High (Solvolysis Artifacts)Minimal (Matrix Stabilized)
Column Lifespan < 50 injections~ 200 injections> 1,000 injections
DCM LOQ 50 ppm (Severe Tailing)10 ppm (Baseline Noise)1.0 ppm (Sharp Peak)
System Suitability Fails (Internal Standard degrades)Fails (Retention time shifts)Passes consistently

Analytical Workflow & Decision Tree

The following diagram illustrates the mechanistic logic behind selecting the correct sample introduction and diluent strategy for reactive chloromethyl intermediates.

G Matrix 5-Chloromethyl-2-methoxy- 3-methylpyridine DI Direct Injection GC-MS (250°C Inlet) Matrix->DI Method A HS Headspace GC-MS (Vial Partitioning) Matrix->HS Method B Degrade Thermal Degradation & Column Bleed DI->Degrade Protic Protic Diluent (H2O) Solvolysis Reaction HS->Protic Sub-optimal Aprotic Aprotic Diluent (DMSO) Matrix Stabilized HS->Aprotic Optimized Fail False Positives Failed Validation Degrade->Fail Protic->Fail Pass Accurate ICH Q3C Quantification Aprotic->Pass

Analytical workflow and diluent decision tree for reactive chloromethyl intermediates.

Experimental Protocol: Self-Validating HS-GC-MS Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating Fluorobenzene as an Internal Standard (IS), any matrix-induced degradation within the vial or inlet will immediately manifest as a drop in the IS response, failing system suitability before false data can be reported. Headspace sampling minimizes matrix interference, making it the most robust choice for this application[4].

Step 1: Reagent & Standard Preparation
  • Diluent: Anhydrous Dimethyl Sulfoxide (DMSO). Causality: DMSO is aprotic and lacks nucleophilic protons, preventing the solvolysis of the chloromethyl group during heating.

  • Internal Standard (IS) Solution: Prepare a 20 µg/mL solution of Fluorobenzene in anhydrous DMSO.

  • Calibration Standards: Spike target residual solvents (e.g., Methanol, Dichloromethane, Toluene, Ethyl Acetate) into the IS Solution at concentrations spanning 10% to 150% of their respective ICH Q3C limits.

Step 2: Sample Preparation
  • Accurately weigh 100 mg of the 5-Chloromethyl-2-methoxy-3-methylpyridine sample into a 20 mL glass headspace vial.

  • Add exactly 1.0 mL of the DMSO IS Solution to the vial.

  • Immediately seal the vial with a PTFE/silicone septum and aluminum crimp cap to prevent the escape of highly volatile analytes.

Step 3: Headspace Autosampler Parameters
  • Oven Temperature: 85°C. Causality: 85°C provides sufficient thermal energy to drive volatile solvents into the headspace but remains below the activation energy required to trigger the thermal decomposition of the pyridine ring.

  • Equilibration Time: 20 minutes.

  • Transfer Line Temperature: 105°C (to prevent condensation).

  • Injection Volume: 1.0 mL via heated gas loop.

Step 4: GC-MS Parameters
  • Column: USP G43 equivalent (e.g., DB-624, 30 m × 0.32 mm × 1.8 µm). Causality: The mid-polar cyanopropylphenyl phase provides optimal retention for polar solvents like methanol while resolving them from the DMSO solvent front.

  • Inlet: Split mode (10:1 ratio), Temperature 140°C.

  • Oven Program: 40°C (hold 5 min) Ramp 10°C/min to 200°C Hold 3 min.

  • MS Detection: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity (e.g., m/z 31 for Methanol, m/z 84/86 for DCM, m/z 91 for Toluene, m/z 96 for Fluorobenzene IS).

Validation Data Presentation

When executing the optimized HS-GC-MS protocol utilizing DMSO, the matrix is fully stabilized. The table below demonstrates the method's capability to easily meet ICH Q3C requirements for common synthesis solvents associated with this intermediate.

Table 2: HS-GC-MS Validation Data in Pyridine Matrix (DMSO Diluent)
Target Residual SolventICH ClassPDE Limit (ppm)Method LOD (ppm)Method LOQ (ppm)Matrix Recovery (%)Precision (% RSD, n=6)
Methanol 230002.58.098.42.1
Dichloromethane 26000.31.0101.21.5
Toluene 28900.10.599.51.2
Ethyl Acetate 350001.03.597.81.8

Note: Recovery values between 90-110% and RSD < 5% confirm that the aprotic diluent successfully prevented the chloromethyl intermediate from interfering with the quantitation of the residual solvents.

Sources

Validation

FTIR spectrum comparison of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine and its precursors

Title: FTIR Spectrum Comparison Guide: 5-Chloromethyl-2-methoxy-3-methylpyridine and Its Synthetic Precursors Introduction & Mechanistic Overview In pharmaceutical development, particularly in the synthesis of substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: FTIR Spectrum Comparison Guide: 5-Chloromethyl-2-methoxy-3-methylpyridine and Its Synthetic Precursors

Introduction & Mechanistic Overview

In pharmaceutical development, particularly in the synthesis of substituted benzimidazoles (such as proton pump inhibitors), functionalized pyridine derivatives serve as highly reactive, critical building blocks. 5-Chloromethyl-2-methoxy-3-methylpyridine (CAS: 1355173-98-6) is a potent alkylating intermediate. Because of its reactivity, its synthesis requires rigorous analytical monitoring to ensure complete conversion and to prevent the accumulation of unreacted precursors.

Fourier Transform Infrared (FTIR) spectroscopy serves as a robust, self-validating tool for tracking this transformation. The1, such as the chlorination of pyridine methanols[1]. This guide provides an objective comparison of the FTIR spectra of the target molecule and its immediate precursors, detailing the experimental protocols and the mechanistic causality behind the observed vibrational shifts.

Synthetic Pathway & FTIR Tracking Workflow

The synthesis proceeds via a two-step functionalization of the pyridine ring:

  • Hydroxymethylation: 2-Methoxy-3-methylpyridine undergoes electrophilic aromatic substitution with formaldehyde. The strongly electron-donating methoxy group at the C2 position activates the C5 position, directing the hydroxymethyl group to form Precursor 2.

  • Chlorination: The primary alcohol is converted to a highly reactive alkyl chloride using thionyl chloride (SOCl₂). The2 is a fundamental transformation documented in numerous pharmaceutical patents[2].

FTIR_Tracking P1 Precursor 1: 2-Methoxy-3-methylpyridine (No O-H, No C-Cl) P2 Precursor 2: 5-Hydroxymethyl-2-methoxy-3-methylpyridine (Broad O-H Stretch) P1->P2 Step 1: Hydroxymethylation (HCHO, H⁺) FTIR: Monitor appearance of 3300 cm⁻¹ T1 Target Product: 5-Chloromethyl-2-methoxy-3-methylpyridine (Sharp C-Cl Stretch) P2->T1 Step 2: Chlorination (SOCl₂, DCM) FTIR: Monitor disappearance of 3300 cm⁻¹ and appearance of 700 cm⁻¹

Synthetic workflow and FTIR tracking markers for 5-Chloromethyl-2-methoxy-3-methylpyridine.

FTIR Spectrum Comparison (Quantitative Data)

To objectively validate the progression of the synthesis, specific vibrational modes must be tracked. The table below summarizes the characteristic FTIR bands for the starting material, intermediate, and final product.

Functional Group2-Methoxy-3-methylpyridine (Precursor 1)5-Hydroxymethyl-2-methoxy-3-methylpyridine (Precursor 2)5-Chloromethyl-2-methoxy-3-methylpyridine (Target)
O-H Stretch Absent3200–3450 cm⁻¹ (Broad, strong)Absent
C-Cl Stretch AbsentAbsent680–730 cm⁻¹ (Sharp, strong)
C-O (Primary Alcohol) Absent1030–1060 cm⁻¹ (Medium)Absent
C-O-C (Methoxy Asymmetric) 1250–1280 cm⁻¹ (Strong)1250–1280 cm⁻¹ (Strong)1250–1280 cm⁻¹ (Strong)
Aromatic C-H Stretch 3000–3100 cm⁻¹ (Weak)3000–3100 cm⁻¹ (Weak)3000–3100 cm⁻¹ (Weak)
Aliphatic C-H Stretch 2850–2950 cm⁻¹ (Medium)2850–2950 cm⁻¹ (Medium)2850–2980 cm⁻¹ (Medium, shifted)
Pyridine Ring (C=N, C=C) 1580–1600 cm⁻¹ (Strong)1580–1600 cm⁻¹ (Strong)1580–1600 cm⁻¹ (Strong)

Analytical Causality & Mechanistic Insights

As an Application Scientist, it is crucial to understand why these spectral changes occur to avoid false positives during in-process control:

  • The Hydrogen Bonding Effect: In Precursor 2, the O-H stretch appears as a massive, broad band at 3200–3450 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen (or adjacent hydroxyl groups) in the neat sample state. The varying bond lengths of these hydrogen networks create a distribution of vibrational frequencies, resulting in a wide peak rather than a sharp signal.

  • The Heavy Atom Effect: Upon chlorination, the O-H band completely disappears, confirming the consumption of the alcohol. A new, sharp band emerges at 680–730 cm⁻¹. Chlorine is a heavy atom; according to Hooke's Law for a diatomic oscillator, an increase in reduced mass significantly lowers the vibrational frequency. Thus, the C-Cl stretch appears deep in the fingerprint region.

  • Methoxy Stability (Internal Standard): The methoxy group at the C2 position remains unreacted throughout the sequence. Its asymmetric C-O-C stretch at 1250–1280 cm⁻¹ serves as an excellent internal standard to normalize the spectra, verifying that the pyridine core remains intact despite the harsh acidic and chlorinating conditions.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and scientific integrity, the following protocols integrate the chemical synthesis with real-time FTIR validation.

Protocol 1: Synthesis of 5-Hydroxymethyl-2-methoxy-3-methylpyridine

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-Methoxy-3-methylpyridine (10.0 g) in 50 mL of concentrated hydrochloric acid. Add paraformaldehyde (3.0 eq).

  • Heating: Heat the mixture to 90°C for 12 hours. The strongly activating methoxy group directs the electrophilic attack to the C5 position.

  • Workup: Cool the mixture to 0°C and carefully neutralize with a 20% NaOH solution until pH 8 is reached. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • FTIR Validation: Take a neat sample via ATR-FTIR. Self-Validation: The reaction is deemed successful only if the spectrum exhibits a prominent, broad O-H stretch at ~3300 cm⁻¹. If the 3300 cm⁻¹ band is weak or absent, the reaction has not reached completion.

Protocol 2: Synthesis of 5-Chloromethyl-2-methoxy-3-methylpyridine

  • Reaction Setup: Dissolve 5-Hydroxymethyl-2-methoxy-3-methylpyridine (5.0 g) in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Chlorination: Add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes. The3 requires strict temperature control to prevent over-chlorination or degradation[3]. Stir at room temperature for 2 hours.

  • Workup: Carefully quench the reaction by pouring it into an ice-cold saturated NaHCO₃ solution. Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over Na₂SO₄, and concentrate.

  • FTIR Validation: Analyze the crude product via ATR-FTIR. Self-Validation: The absolute disappearance of the 3300 cm⁻¹ O-H band confirms 100% conversion of the precursor. The simultaneous appearance of a sharp band at ~700 cm⁻¹ confirms the successful installation of the chloromethyl group.

References

  • Monitoring and Quantification of Omeprazole Synthesis Reaction by In-Line Raman Spectroscopy and Characterization of the Reaction Components. ACS Publications. 1

  • WO1997029103A2 - Synthesis of omeprazole-type pyridine derivatives and intermediates thereof. Google Patents. 2

  • US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.3

Sources

Comparative

A Comparative Guide to the Quantitative Analysis of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine using UV-Vis Spectroscopy

This guide provides a comprehensive, in-depth comparison of UV-Vis spectroscopy for the quantitative analysis of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (CMMP), a key intermediate in pharmaceutical synthesis. We will...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of UV-Vis spectroscopy for the quantitative analysis of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (CMMP), a key intermediate in pharmaceutical synthesis. We will explore the theoretical underpinnings, present a detailed and validated experimental protocol, and objectively compare its performance against a robust alternative: High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking reliable and efficient analytical methodologies.

Introduction

5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine (CMMP) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of CMMP is paramount to ensure the quality, consistency, and safety of the final drug product. Among the plethora of analytical techniques available, Ultraviolet-Visible (UV-Vis) spectroscopy presents a simple, cost-effective, and rapid method for the quantification of chromophoric compounds like CMMP.[1][2] However, the suitability of this technique must be rigorously evaluated against more selective methods like HPLC, especially in complex matrices.[3][4][5]

This guide will first detail the development and validation of a UV-Vis spectrophotometric method for CMMP quantification. Subsequently, a comparative analysis with a developed HPLC-UV method will be presented, offering a clear perspective on the strengths and limitations of each technique.

Principle of UV-Vis Spectroscopic Quantification

The quantitative analysis of substances by UV-Vis spectroscopy is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.[2] The law is expressed as:

A = εbc

Where:

  • A is the absorbance (dimensionless)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (L mol⁻¹ cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the analyte (mol L⁻¹)

For a given analyte and solvent, ε is a constant at a specific wavelength. The wavelength of maximum absorbance (λmax) is chosen for analysis to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert Law.

Pyridine and its derivatives are known to exhibit strong UV absorption due to the π → π* and n → π* electronic transitions of the aromatic ring.[6][7] The substituents on the pyridine ring, such as the methoxy, methyl, and chloromethyl groups in CMMP, will influence the position and intensity of the absorption bands.

Part 1: Quantitative Analysis of CMMP by UV-Vis Spectroscopy

A robust and reliable UV-Vis spectroscopic method requires careful optimization and validation of several parameters.

Experimental Protocol: UV-Vis Method Development and Validation

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1-2 nm is recommended.[1]

  • Matched quartz cuvettes with a 1 cm path length.

2. Reagents and Materials:

  • CMMP Reference Standard: A well-characterized standard of known purity.

  • Solvent: A UV-grade solvent that is transparent in the analytical wavelength range and in which CMMP is freely soluble. Methanol or ethanol are suitable choices.[8]

3. Determination of Wavelength of Maximum Absorbance (λmax):

  • Prepare a dilute solution of the CMMP reference standard in the chosen solvent (e.g., 10 µg/mL).

  • Scan the solution over a wavelength range of 200-400 nm using the solvent as a blank.[8]

  • The wavelength at which the maximum absorbance is observed is the λmax. For pyridine derivatives, this is typically in the range of 250-280 nm.[6][7]

4. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a stock solution of the CMMP reference standard (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in a known volume of the solvent.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution.

  • Measure the absorbance of each standard solution at the predetermined λmax against the solvent blank.

  • Plot a calibration curve of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be ≥ 0.999.[8]

5. Method Validation (as per ICH Q2(R1) Guidelines):

  • Linearity: Assessed from the calibration curve over the specified concentration range.

  • Accuracy: Determined by the standard addition method or by analyzing samples with known concentrations. The recovery should be within 98-102%.[4]

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day. The relative standard deviation (%RSD) should be ≤ 2%.[4]

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts. The %RSD should be ≤ 2%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated from the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ/S)

    • LOQ = 10 * (σ/S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be challenging for UV-Vis and is a key point of comparison with HPLC.

Part 2: Comparative Analysis with High-Performance Liquid Chromatography (HPLC)

While UV-Vis spectroscopy is a valuable tool, its lack of specificity can be a significant drawback. HPLC, particularly when coupled with a UV detector (HPLC-UV), offers superior separation capabilities, allowing for the accurate quantification of the analyte even in the presence of impurities.[3][4][5]

Experimental Protocol: HPLC-UV Method

1. Instrumentation:

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A suitable reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]

2. Reagents and Materials:

  • CMMP Reference Standard

  • HPLC-grade Acetonitrile and Water

  • Buffers (if necessary): e.g., phosphate or acetate buffer to control the pH of the mobile phase.

3. Chromatographic Conditions (Typical Starting Point):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture.[9]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: The λmax determined in the UV-Vis method.

  • Injection Volume: 10 µL.

4. Method Validation:

The same validation parameters as for the UV-Vis method (linearity, accuracy, precision, LOD, LOQ, and specificity) should be assessed for the HPLC method according to ICH guidelines.[4] Specificity is a key advantage of HPLC, as it can separate CMMP from potential impurities and degradation products.

Workflow Comparison

The following diagram illustrates the workflows for the quantitative analysis of CMMP using both UV-Vis spectroscopy and HPLC-UV.

G cluster_uv UV-Vis Spectroscopy Workflow cluster_hplc HPLC-UV Workflow uv_start Sample Preparation (Dissolution & Dilution) uv_scan Determine λmax uv_start->uv_scan uv_cal Prepare Standards & Generate Calibration Curve uv_scan->uv_cal uv_measure Measure Sample Absorbance uv_cal->uv_measure uv_quant Quantify CMMP uv_measure->uv_quant hplc_start Sample Preparation (Dissolution & Filtration) hplc_setup HPLC System Setup (Mobile Phase, Column, etc.) hplc_start->hplc_setup hplc_cal Inject Standards & Generate Calibration Curve hplc_setup->hplc_cal hplc_inject Inject Sample hplc_cal->hplc_inject hplc_analyze Separate & Detect CMMP hplc_inject->hplc_analyze hplc_quant Quantify CMMP hplc_analyze->hplc_quant

Caption: Comparative workflows for CMMP quantification by UV-Vis and HPLC-UV.

Performance Comparison: UV-Vis Spectroscopy vs. HPLC-UV

The choice between UV-Vis spectroscopy and HPLC-UV for the quantitative analysis of CMMP depends on several factors, including the sample matrix, the required level of accuracy and specificity, and available resources.

Parameter UV-Vis Spectroscopy High-Performance Liquid Chromatography (HPLC-UV)
Principle Measures the total absorbance of all absorbing species at a specific wavelength.Physically separates the analyte from other components before detection.
Specificity Low. Prone to interference from other UV-absorbing compounds (impurities, excipients).[5]High. Provides excellent separation of the analyte from interfering substances.[3][4]
Sensitivity Generally lower than HPLC. LOD and LOQ are typically in the µg/mL range.High. LOD and LOQ can be in the ng/mL range, depending on the detector.
Speed Very fast. Analysis time is in the order of minutes.[1]Slower. Run times are typically 5-15 minutes per sample.[8]
Cost Low initial instrument cost and low cost per analysis.[1][2]High initial instrument cost and higher cost per analysis due to solvent and column consumption.
Complexity Simple to operate and requires minimal training.[2]More complex to operate and requires a higher level of expertise for method development and troubleshooting.
Applications Ideal for the analysis of pure substances, in-process control where impurities are known and do not interfere, and for dissolution testing.The gold standard for stability testing, impurity profiling, and the analysis of complex mixtures and final formulations.[3][4]
Data Presentation: Expected Validation Results

The following table summarizes the expected validation parameters for both methods.

Validation Parameter UV-Vis Spectroscopy (Expected) HPLC-UV (Expected)
Linearity (R²) ≥ 0.999≥ 0.999
Concentration Range 2-20 µg/mL0.1-50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 2%< 2%
LOD ~0.5 µg/mL~0.05 µg/mL
LOQ ~1.5 µg/mL~0.15 µg/mL

Conclusion and Recommendations

Both UV-Vis spectroscopy and HPLC-UV are viable methods for the quantitative analysis of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine.

  • UV-Vis spectroscopy offers a rapid, simple, and cost-effective solution for the routine analysis of CMMP, particularly for quality control of the pure substance or in simple, well-characterized matrices. Its primary limitation is the lack of specificity, which can lead to inaccurate results in the presence of interfering substances.

  • HPLC-UV provides superior specificity and sensitivity, making it the method of choice for complex samples, stability studies, and when a high degree of accuracy is required.[3][4][5] While more time-consuming and expensive, the reliability of the data often justifies the additional resources.

Recommendation: For early-stage process development and routine quality control of pure CMMP, a validated UV-Vis method can be highly efficient. For final product release, stability testing, and in situations where the presence of impurities is a concern, a validated HPLC-UV method is strongly recommended.

Logical Relationship of Analytical Method Selection

The decision-making process for selecting the appropriate analytical method can be visualized as follows:

G start Need to Quantify CMMP q1 Is the sample a pure substance or a simple mixture? start->q1 q2 Are interfering substances present? q1->q2 No hplc Use HPLC-UV q1->hplc Yes uv_vis Use UV-Vis Spectroscopy q2->uv_vis No q2->hplc Yes validate Validate Method as per ICH Guidelines uv_vis->validate hplc->validate

Caption: Decision tree for selecting an analytical method for CMMP quantification.

References

  • Comparison of HPLC and UV Spectrophotometric Methods for Quantification of Favipiravir in Pharmaceutical Formulations. PMC. [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. ResearchGate. [Link]

  • UV-Vis and HPLC Analysis of the Content of Commercially Available Paracetamol and Aspirin. Highlights in Science, Engineering and Technology. [Link]

  • HPLC and UV Spectroscopy in Pharmaceutical Analysis. ResearchGate. [Link]

  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds. PMC. [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Zenodo. [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry. [Link]

  • Ultra‐Violet absorption spectra of pyridine and pyridine derivatives. ResearchGate. [Link]

  • Figure S6 . UV/Vis absorption spectra of the free pyridine ligands in CH 2 Cl 2 . ResearchGate. [Link]

  • Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissiv. ScienceDirect. [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Royal Society of Chemistry. [Link]

  • UV activation of the pi bond in pyridine for efficient pyridine degradation and mineralization by UV/H 2 O 2 treatment. PubMed. [Link]

  • a) Normalized UV/Vis absorption spectra of PYF‐T, PYF‐T‐o and PYF‐T‐m... ResearchGate. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. SpringerLink. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. PMC. [Link]

  • Convoluted calculated UV-vis absorption spectra of DMOPh, DMAPy, and... ResearchGate. [Link]

  • COOP spectrum of 5-Methoxy-2-(trifluoromethyl) pyridine. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Guide to the Proper Disposal of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

A Comprehensive Manual for the Responsible Management of a Key Laboratory Reagent For researchers and scientists at the forefront of drug development, the meticulous handling of chemical reagents is paramount to both lab...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Manual for the Responsible Management of a Key Laboratory Reagent

For researchers and scientists at the forefront of drug development, the meticulous handling of chemical reagents is paramount to both laboratory safety and environmental stewardship. 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine, a vital building block in pharmaceutical synthesis, requires a comprehensive understanding of its properties for safe disposal. This guide provides an in-depth, procedural framework for the proper management of this organochlorine compound, ensuring the protection of personnel and the environment.

As an organochlorine compound, 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine is categorized as hazardous waste due to its potential for persistence and toxicity in the environment.[1] Improper disposal can lead to significant environmental contamination and pose long-term health risks.[1] Therefore, adherence to stringent disposal protocols is not merely a regulatory requirement but a cornerstone of responsible research.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the hazards associated with 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine is crucial. This compound is classified with multiple hazards, necessitating a cautious and well-equipped approach.

Key Hazards:

  • Flammability: The compound is a flammable liquid, and its vapors can form explosive mixtures with air.[2]

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[2]

  • Corrosivity: It can cause severe skin burns and serious eye damage.[2]

  • Chronic Health Effects: The compound is suspected of causing cancer and may damage fertility or the unborn child. It can also cause damage to organs through prolonged or repeated exposure.[2]

A comprehensive summary of hazard classifications is provided in the table below.

Hazard ClassificationCategoryHazard Statement
Flammable liquids2Highly flammable liquid and vapor[2]
Acute toxicity (Oral)4Harmful if swallowed[2]
Acute toxicity (Dermal)4Harmful in contact with skin[2]
Acute toxicity (Inhalation)4Harmful if inhaled[2]
Skin corrosion/irritation1Causes severe skin burns and eye damage[2]
Serious eye damage/eye irritation1Causes serious eye damage[2]
Carcinogenicity2Suspected of causing cancer[2]
Reproductive toxicity2Suspected of damaging fertility or the unborn child[2]
Specific target organ toxicity - single exposure1, 3Causes damage to organs, May cause respiratory irritation, May cause drowsiness or dizziness[2]
Specific target organ toxicity - repeated exposure1Causes damage to organs through prolonged or repeated exposure[2]
Hazardous to the aquatic environment1Very toxic to aquatic life with long lasting effects[2]

Mandatory Personal Protective Equipment (PPE):

Given the significant hazards, the following PPE is mandatory when handling or disposing of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine:

  • Hand Protection: Wear chemically impermeable gloves that have been inspected prior to use.[3]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may also be necessary for splash protection.[2][4]

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[2][5] In case of a splash, immediately remove all contaminated clothing.[2]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[2][4] If exposure limits are exceeded, a full-face respirator may be required.[3]

II. Spill Management and Emergency Procedures

Accidental spills require immediate and appropriate action to mitigate risks.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[3][4]

  • Control Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[3][4] Use non-sparking tools and explosion-proof equipment.[2][3]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[4] Do not let the chemical enter drains or sewer systems.[3][4]

  • Absorb and Collect: Absorb the spill with an inert material such as dry sand or earth.[2] Collect the absorbed material and place it into a suitable, labeled container for disposal.[4][6]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[2][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][7]

III. Step-by-Step Disposal Protocol

The proper disposal of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine is a critical final step in its lifecycle in the laboratory. As an organochlorine compound, it must be treated as hazardous waste.[1]

1. Waste Segregation and Collection:

  • Dedicated Waste Stream: At the point of generation, segregate waste containing 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine from all other waste streams.[1] This includes unused reagents, reaction byproducts, and contaminated materials.

  • Compatible Containers: Use designated, leak-proof, and chemically compatible containers for collection.[1] Glass or polyethylene containers are generally suitable.[1] Do not use aluminum or galvanized containers.[6]

  • Headspace: Leave at least 10% headspace in the container to allow for expansion.[1]

2. Labeling:

  • Clear Identification: All waste containers must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine," and the associated hazard symbols.[1]

3. Storage:

  • Designated Area: Store the waste container in a designated, secure Satellite Accumulation Area (SAA) away from general laboratory traffic.[1]

  • Safe Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[2][7]

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine must be handled by a licensed chemical waste disposal company.[8]

  • Approved Methods: The primary approved disposal method for organochlorine compounds is high-temperature incineration in a licensed facility.[3][8][9] This process ensures the complete destruction of the hazardous components.[10] Chemical destruction may also be an appropriate method.[11]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal regulations.[2]

The following diagram illustrates the decision-making process for the proper disposal of 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine.

DisposalWorkflow Disposal Workflow for 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine Start Generation of Waste Segregate Segregate from other waste streams Start->Segregate Spill Accidental Spill Start->Spill Containerize Place in a labeled, compatible container Segregate->Containerize Store Store in a designated Satellite Accumulation Area Containerize->Store ArrangeDisposal Arrange for pickup by a licensed waste disposal company Store->ArrangeDisposal Incinerate High-temperature incineration at a licensed facility ArrangeDisposal->Incinerate Cleanup Follow Spill Management Protocol Spill->Cleanup Cleanup->Containerize

Sources

Handling

Personal protective equipment for handling 5-ChloroMethyl-2-Methoxy-3-Methyl-pyridine

Handling highly reactive electrophiles like 5-(chloromethyl)-2-methoxy-3-methylpyridine (CAS: 1355173-98-6) demands more than basic laboratory hygiene. As a critical building block in pharmaceutical synthesis—often utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling highly reactive electrophiles like 5-(chloromethyl)-2-methoxy-3-methylpyridine (CAS: 1355173-98-6) demands more than basic laboratory hygiene. As a critical building block in pharmaceutical synthesis—often utilized in the preparation of substituted pyridine active pharmaceutical ingredients (APIs)—this compound presents significant exposure risks.

This guide synthesizes chemical mechanics with field-tested operational protocols to establish a self-validating safety framework for researchers and drug development professionals.

Mechanistic Hazard Profiling: The Causality of Risk

To design an effective safety protocol, we must first understand why this molecule is dangerous. The hazard profile of 5-(chloromethyl)-2-methoxy-3-methylpyridine is dictated by the extreme electrophilicity of its benzylic-like chloromethyl group ().

  • Rapid Alkylation: The -CH₂Cl moiety is a potent alkylating agent. It readily undergoes nucleophilic substitution (SN1/SN2) with biological nucleophiles (such as the amine and thiol groups in proteins, or nitrogen bases in DNA), presenting severe toxicity and mutagenic risks (1)[1].

  • Exothermic Hydrolysis: Upon contact with ambient moisture, sweat, or the mucosal lining of the respiratory tract, the compound rapidly hydrolyzes. This reaction yields the corresponding hydroxymethyl pyridine and releases hydrogen chloride (HCl) gas (2)[2]. This localized generation of HCl is the primary cause of its H314 (severe skin burns) and H318 (serious eye damage) classifications (3)[3].

Quantitative Physicochemical & Hazard Data

Property / ClassificationValue / DesignationOperational Implication
CAS Number 1355173-98-6Unique identifier for SDS cross-referencing.
Molecular Weight 171.62 g/mol [4]Required for precise stoichiometric calculations.
Density 1.1 ± 0.1 g/cm³[4]Heavier than water; will form the bottom layer in biphasic aqueous extractions.
Boiling Point 251.1 ± 35.0 °C[4]Low volatility at room temperature, but aerosolization risk remains high during vigorous stirring.
LogP 2.05[4]Highly lipophilic; readily absorbs through unprotected skin barriers.
GHS Hazards H302, H314, H317, H318[3]Corrosive, harmful if swallowed, causes severe burns, potential skin sensitizer.

Strategic Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling chloromethyl pyridines. Protective gear must account for both the organic permeation risk of the lipophilic pyridine ring and the corrosive nature of the generated HCl.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl Rubber (14 mil)Chloromethyl compounds rapidly permeate standard thin latex or single-layer nitrile. Butyl rubber provides superior resistance to both the alkylating organic framework and the corrosive HCl byproduct (1)[1].
Eye/Face Protection Tight-fitting chemical splash goggles AND full face shieldHydrolysis generates HCl gas, which can cause immediate corneal burns. Goggles prevent vapor ingress, while the shield protects against reactive splashing (3)[3].
Body Protection Tyvek® suit or heavy-duty chemical-resistant lab coat with apronPrevents skin contact with aerosolized particulates. The compound's high logP allows rapid dermal absorption if it breaches standard cotton clothing.
Respiratory Fume hood (Face velocity > 0.5 m/s). If outside hood: NIOSH-approved respirator with Acid Gas/Organic Vapor (AG/OV) cartridgesProtects against the dual threat of organic pyridine vapors and localized HCl gas evolution from ambient moisture hydrolysis (2)[2].

Operational Workflow & Engineering Controls

HandlingWorkflow Start Pre-Operation: Fume Hood & PPE Check Inert System Purge (Argon/N2 Atmosphere) Start->Inert Transfer Weighing & Transfer (Closed Enclosure) Inert->Transfer Reaction Reaction Execution (NaOH Scrubber Attached) Transfer->Reaction Decision Spill or Exposure Detected? Reaction->Decision Quench In-Situ Quenching (Amine/Weak Base) Decision->Quench No SpillMgmt Apply Inert Absorbent (No Water) Decision->SpillMgmt Yes Disposal Halogenated Waste Disposal Quench->Disposal SpillMgmt->Disposal

Operational workflow for the safe handling and quenching of chloromethyl pyridines.

Protocol: In-Situ Quenching & Decontamination

Before any reaction mixture containing 5-(chloromethyl)-2-methoxy-3-methylpyridine is exposed to open air or transferred to a separatory funnel, the unreacted electrophile must be deactivated.

  • Preparation of Quenching Solution: Prepare a 10% (v/v) solution of ethanolamine in an alcohol solvent (e.g., isopropanol).

    • Causality: Ethanolamine acts as a sacrificial nucleophile. Its primary amine rapidly reacts with the chloromethyl group via an SN2 mechanism to form a stable, non-volatile amine adduct, permanently neutralizing the alkylating threat (2)[2].

  • System Cooling: Chill the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: The alkylation quench is highly exothermic. Cooling suppresses solvent boil-off and prevents the aerosolization of unreacted chloromethyl pyridine (1)[1].

  • Controlled Addition: Add the ethanolamine solution dropwise via an addition funnel under vigorous stirring. Monitor the internal temperature to ensure it remains below 20 °C.

  • Validation of Quench: Allow the mixture to stir for 1 hour at room temperature. Verify the complete consumption of the electrophile using Thin-Layer Chromatography (TLC) or LC-MS.

    • Causality: This self-validating step ensures zero active alkylating agent is transferred to the separatory funnel, protecting the operator during subsequent aqueous extraction phases (3)[3].

Spill Management & Waste Disposal

  • Evacuation & Isolation: Immediately lower the fume hood sash. If the spill occurs outside the hood, evacuate the immediate 5-meter radius.

  • Containment (CRITICAL - NO WATER): Cover the spill completely with a dry, inert absorbent such as dry sand or vermiculite.

    • Causality: Applying water to a fresh spill will trigger rapid, exothermic hydrolysis, releasing a dangerous and corrosive cloud of HCl gas (2)[2].

  • Neutralization: Once absorbed, carefully sweep the material using non-sparking tools into a highly compatible, sealable container. Treat the residual surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize microscopic HCl residues (1)[1].

  • Disposal: Label the container explicitly as "Halogenated Organic Waste - Corrosive/Alkylating" and dispose of it through a certified hazardous waste management facility.

References

Sources

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